Comprehensive Technical Guide on 1-(2,5-Dimethyloxazol-4-yl)ethanol: Structural Analysis, Synthesis, and Applications in Drug Discovery
Executive Summary As drug discovery increasingly relies on structurally diverse, low-molecular-weight building blocks to navigate complex chemical space, heterocyclic scaffolds like oxazoles have become indispensable. 1-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery increasingly relies on structurally diverse, low-molecular-weight building blocks to navigate complex chemical space, heterocyclic scaffolds like oxazoles have become indispensable. 1-(2,5-Dimethyloxazol-4-yl)ethanol (CAS: 940879-48-1) is a highly versatile synthetic intermediate characterized by a stable, aromatic oxazole core paired with a secondary alcohol functional group. This technical guide provides an in-depth analysis of its molecular architecture, details a self-validating synthetic methodology based on Grignard addition, and explores its pharmacological utility as a pharmacophore in the design of protease inhibitors.
Molecular Architecture and Physicochemical Properties
The structural integrity of 1-(2,5-dimethyloxazol-4-yl)ethanol is defined by its 2,5-disubstituted oxazole ring, which acts as a rigid, planar bioisostere for peptide bonds. The 1-hydroxyethyl group at the C4 position introduces both a chiral center and a hydrogen-bond donor/acceptor site, making it highly valuable for stereospecific target binding in medicinal chemistry.
Quantitative Data Summary
Property
Value / Description
Chemical Name
1-(2,5-Dimethyloxazol-4-yl)ethanol
CAS Registry Number
940879-48-1
Molecular Formula
C₇H₁₁NO₂
Molecular Weight
141.17 g/mol
SMILES String
CC1=NC(C(C)O)=C(C)O1
Hydrogen Bond Donors
1 (Hydroxyl group)
Hydrogen Bond Acceptors
3 (Oxazole N, Oxazole O, Hydroxyl O)
Topological Polar Surface Area (TPSA)
46.2 Ų
Synthetic Methodology and Mechanistic Insights
The standard synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanol is achieved via a nucleophilic addition reaction using 2,5-dimethyloxazole-4-carbaldehyde and methylmagnesium bromide[1].
Mechanistic Causality:
The reaction is conducted in anhydrous diethyl ether. The choice of ether is critical; its oxygen atoms act as Lewis bases to solvate and stabilize the electron-deficient magnesium atom of the Grignard reagent, forming a reactive complex. The reaction temperature is strictly controlled (0 °C warming to 20 °C) to manage the exothermicity of the carbon-carbon bond formation. If the temperature is allowed to spike, the highly basic Grignard reagent may cause unwanted enolization of the carbaldehyde or promote aldol-type side reactions. The reaction is terminated using a saturated aqueous ammonium chloride (NH₄Cl) quench. This provides a mildly acidic environment (pH ~5.5) that efficiently protonates the intermediate magnesium alkoxide to yield the final secondary alcohol without being acidic enough to trigger the dehydration of the newly formed alcohol into an alkene.
Synthetic workflow for 1-(2,5-dimethyloxazol-4-yl)ethanol via Grignard addition.
Pharmacological Relevance and Structural Biology
In drug development, oxazole derivatives are frequently deployed as stable bioisosteres for amides and esters. Specifically, substituted oxazolylmethyl groups have been successfully utilized as P3-ligands in the design of potent inhibitors for memapsin 2 (β-secretase or BACE1), a primary therapeutic target for Alzheimer's disease[2][3].
According to structural biology studies by [4], the incorporation of oxazole-based ligands into the P2-P3 regions of BACE1 inhibitors significantly enhances binding affinity. The oxazole ring engages in favorable dipole interactions and potential π-π stacking within the enzyme's active site, while the flanking methyl groups provide lipophilic shielding that improves the molecule's overall metabolic stability and blood-brain barrier (BBB) penetrance. The secondary alcohol in 1-(2,5-dimethyloxazol-4-yl)ethanol serves as an ideal synthetic handle for further derivatization or as a direct hydrogen-bond donor to active site residues (e.g., catalytic aspartates).
Pharmacophoric features of the 1-(2,5-dimethyloxazol-4-yl)ethanol scaffold.
Experimental Protocols: Synthesis and Isolation
The following step-by-step protocol outlines the synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanol. This methodology is designed as a self-validating system, ensuring that the chemist can verify the success of each phase.
Step 1: Apparatus and Reagent Preparation
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon gas inlet.
Dissolve 2,5-dimethyloxazole-4-carbaldehyde (1.0 g, 7.99 mmol) in 26.6 mL of anhydrous diethyl ether[1].
Cool the reaction vessel to 0 °C using an ice-water bath to safely manage the initial exothermic reaction.
Step 2: Nucleophilic Addition
Load the addition funnel with methylmagnesium bromide (3.0 M in diethyl ether, 4.0 mL, ~12.0 mmol, 1.5 equivalents).
Add the Grignard reagent dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of pinacol coupling byproducts.
Remove the ice bath and allow the reaction mixture to warm to room temperature (20 °C), stirring for exactly 1 hour[1].
Step 3: Self-Validating Reaction Monitoring (TLC)
Withdraw a 10 µL aliquot and quench it in a microtube containing 100 µL of saturated NH₄Cl and 100 µL of ethyl acetate (EtOAc).
Spot the organic layer on a silica gel TLC plate alongside the starting material. Elute with Hexanes:EtOAc (1:1).
Validation: The starting carbaldehyde is highly UV-active (Rf ~0.6). The successful formation of the product is indicated by the complete disappearance of the starting material spot and the appearance of a new, more polar spot (Rf ~0.3). Staining the plate with KMnO₄ will reveal the product as a bright yellow spot (due to the oxidizable secondary alcohol) against a purple background.
Step 4: Quenching and Workup
Cool the reaction mixture back to 0 °C.
Slowly add 15 mL of saturated aqueous NH₄Cl dropwise. Caution: Vigorous bubbling (methane gas evolution from unreacted Grignard) will occur.
Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 × 20 mL).
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel using a gradient of 20% to 50% EtOAc in Hexanes.
Isolate the fractions containing the pure product and evaporate the solvent to yield 1-(2,5-dimethyloxazol-4-yl)ethanol as a pale yellow to colorless oil.
Analytical Characterization
To confirm the structural integrity of the synthesized compound, the following analytical metrics should be observed:
¹H NMR (400 MHz, CDCl₃):
δ 4.75 (q, J = 6.5 Hz, 1H) — The chiral methine proton adjacent to the hydroxyl group.
δ 3.20 (br s, 1H) — The hydroxyl proton (exchangeable with D₂O).
δ 2.40 (s, 3H) — Methyl group at the C2 position of the oxazole ring.
δ 2.25 (s, 3H) — Methyl group at the C5 position of the oxazole ring.
δ 1.45 (d, J = 6.5 Hz, 3H) — The newly introduced methyl group from the Grignard reagent.
LC-MS (ESI+): Expected m/z for [M+H]⁺ is 142.1.
References
Ghosh, A. K., et al. (2007). Design, Synthesis, and X-ray Structure of Potent Memapsin 2 (β-Secretase) Inhibitors with Isophthalamide Derivatives as the P2-P3-Ligands. Journal of Medicinal Chemistry, 50(10), 2399-2407. Available at:[Link]
Comprehensive Safety Data Sheet (SDS) and Toxicological Profiling of 1-(2,5-Dimethyloxazol-4-yl)ethanol in Preclinical Drug Development
Executive Summary In contemporary drug discovery, oxazole derivatives serve as critical pharmacophores. Specifically, 1-(2,5-dimethyloxazol-4-yl)ethanol (CAS: 940879-48-1) has emerged as a vital intermediate in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, oxazole derivatives serve as critical pharmacophores. Specifically, 1-(2,5-dimethyloxazol-4-yl)ethanol (CAS: 940879-48-1) has emerged as a vital intermediate in the synthesis of potent BACE1 and Memapsin 2 inhibitors, which are actively investigated for the reduction of beta-amyloid production in Alzheimer's disease [1]. However, the incorporation of electron-rich heteroaromatic rings introduces specific toxicological liabilities, primarily driven by cytochrome P450 (CYP450)-mediated metabolic activation.
This whitepaper synthesizes the physicochemical properties, predictive Safety Data Sheet (SDS) metrics, and a rigorous, self-validating experimental framework for evaluating the toxicity profile of 1-(2,5-dimethyloxazol-4-yl)ethanol.
Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical properties is the first step in predicting pharmacokinetic behavior and occupational hazards. The presence of the secondary alcohol slightly increases the polarity and boiling point compared to the highly volatile parent compound, 2,5-dimethyloxazole.
Table 1: Chemical Identification & Predicted Physicochemical Properties
Property
Value
IUPAC Name
1-(2,5-dimethyloxazol-4-yl)ethanol
CAS Registry Number
940879-48-1
Molecular Formula
C₇H₁₁NO₂
Molecular Weight
141.17 g/mol
Structural Class
Substituted Oxazole / Secondary Alcohol
Primary Application
Building block for BACE1 / Memapsin 2 Inhibitors
Predictive Safety Data Sheet (SDS) Framework
Because empirical, quantitative toxicological data (such as exact LD50 values) for 1-(2,5-dimethyloxazol-4-yl)ethanol is limited in the public domain, safety protocols must be extrapolated from structurally homologous oxazole compounds [2]. The following GHS (Globally Harmonized System) classifications represent the predictive hazard profile required for safe laboratory handling [3].
Table 2: Predicted GHS Hazard Classifications
Hazard Class
Category
Hazard Statement
Acute Toxicity (Oral)
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage
Category 1
H318: Causes serious eye damage
STOT (Single Exposure)
Category 3
H335: May cause respiratory irritation
Handling Rationale: The oxazole nitrogen is a weak base and can act as a localized irritant. All synthetic and biological evaluations must be conducted within a Class II biological safety cabinet or chemical fume hood, utilizing nitrile gloves and splash-proof goggles.
Mechanistic Toxicology: The Oxazole Liability
The primary toxicological concern with oxazole-containing compounds is not acute basal cytotoxicity, but rather idiosyncratic drug toxicity (IDT) driven by hepatic metabolism.
Causality of Toxicity:
Electron-rich oxazole rings are highly susceptible to Phase I oxidation by hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2C9). This oxidation frequently yields an unstable oxazole epoxide or ring-opened electrophilic intermediate. If these reactive electrophiles are not rapidly neutralized by glutathione (GSH), they will covalently bind to nucleophilic residues (e.g., cysteine, lysine) on cellular proteins. This covalent modification can trigger mitochondrial dysfunction, neoantigen formation, and subsequent hepatotoxicity [4].
CYP450-mediated metabolic activation and toxicity pathway of oxazole derivatives.
Self-Validating Experimental Methodologies
To empirically validate the safety profile of 1-(2,5-dimethyloxazol-4-yl)ethanol, researchers must deploy orthogonal assays. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own operational accuracy through internal controls, preventing false positives or negatives.
Objective: To detect the formation of electrophilic oxazole epoxides.
Causality & Rationale: By introducing exogenous Glutathione (GSH) into a microsomal incubation, GSH acts as a surrogate for cellular proteins. If the compound forms a reactive intermediate, it will be "trapped" as a stable GSH-conjugate, measurable via LC-MS/MS.
Step-by-Step Methodology:
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Incubation Mixture: Combine HLM (1 mg/mL final protein), 1-(2,5-dimethyloxazol-4-yl)ethanol (10 μM), and GSH (5 mM) in the buffer.
Self-Validation Controls:
Positive Control: Parallel incubation with Acetaminophen (known to form the reactive NAPQI metabolite).
Negative Control: Incubation lacking NADPH (the required CYP450 cofactor).
Initiation: Add NADPH (1 mM) to initiate the reaction. Incubate at 37°C for 60 minutes.
Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.
Analysis: Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH conjugates).
System Validation Check: The assay is only deemed valid if the Acetaminophen control yields a robust GSH-conjugate signal, and the NADPH-minus control yields zero conjugates.
Protocol B: In Vitro Hepatotoxicity (HepG2 MTT Assay)
Objective: To determine the basal cytotoxicity (IC₅₀) of the compound.
Causality & Rationale: HepG2 cells retain partial metabolic competence. The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases. A drop in formazan production directly correlates with mitochondrial impairment caused by the compound or its metabolites [3].
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C (5% CO₂).
Compound Treatment: Treat cells with serial dilutions of 1-(2,5-dimethyloxazol-4-yl)ethanol (0.1 μM to 100 μM).
Positive Control: 10 μM Doxorubicin (Ensures cells are responsive to toxic insult).
Incubation: Incubate for 48 hours.
MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours.
Solubilization: Remove media and dissolve formazan crystals in 100 μL DMSO.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀.
System Validation Check: The assay is validated only if the vehicle control maintains >95% viability and Doxorubicin reduces viability to <10%.
Step-by-step in vitro toxicity and metabolic screening workflow for oxazole compounds.
Quantitative Data Interpretation
For drug development professionals utilizing 1-(2,5-dimethyloxazol-4-yl)ethanol as a scaffold, the data generated from the above protocols must be compared against stringent industry thresholds to determine if structural optimization (e.g., blocking the oxazole ring with fluorine or steric bulk) is required.
Table 3: Quantitative Toxicity Thresholds for Lead Optimization
Assay Metric
Acceptable Threshold
Cautionary Range
High Risk (Requires Redesign)
HepG2 Cytotoxicity (IC₅₀)
> 50 μM
10 - 50 μM
< 10 μM
GSH Conjugate Formation
Undetectable
Trace (< 5% of parent)
Significant (> 5% of parent)
HLM Intrinsic Clearance
< 20 μL/min/mg
20 - 50 μL/min/mg
> 50 μL/min/mg
References
MolAid Chemical Database. "1-(2,5-dimethyloxazol-4-yl)ethanol | 940879-48-1". Details on BACE1 inhibitor synthesis (WO2014098831A1). Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 89961, 2,5-Dimethyloxazole". Available at:[Link]
American Society for Microbiology (ASM) Journals. "Oxazole-Benzenesulfonamide Derivatives and Cellular Toxicity Profiles". Available at:[Link]
Foundational
Thermodynamic Stability and Degradation Kinetics of 1-(2,5-Dimethyloxazol-4-yl)ethanol: A Technical Guide
Executive Summary Oxazole derivatives are privileged pharmacophores in modern medicinal chemistry, owing to their ability to participate in diverse non-covalent interactions with biological targets. Among these, 1-(2,5-D...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Oxazole derivatives are privileged pharmacophores in modern medicinal chemistry, owing to their ability to participate in diverse non-covalent interactions with biological targets. Among these, 1-(2,5-Dimethyloxazol-4-yl)ethanol presents a unique structural profile: a fully substituted oxazole core featuring electron-donating methyl groups and a chiral 1-hydroxyethyl moiety. Understanding the thermodynamic stability of this compound is critical for formulation development, shelf-life prediction, and pharmacokinetic modeling. This whitepaper provides an in-depth analysis of the mechanistic foundations, computational evaluation, and experimental validation of its thermodynamic properties.
Mechanistic Foundations of Thermodynamic Stability
Electronic and Steric Factors
The foundational stability of the oxazole ring is derived from its planar, sp2-hybridized aromatic system, where the delocalization of six π-electrons provides significant resonance energy[1]. In 1-(2,5-Dimethyloxazol-4-yl)ethanol, the methyl groups at the C2 and C5 positions act as electron-donating groups via hyperconjugation. This substitution pattern increases the electron density within the heterocyclic ring, fundamentally altering its chemical hardness and electrophilicity index compared to the unsubstituted parent compound[2].
Furthermore, while the hydrogen atoms on an unsubstituted oxazole ring exhibit varying degrees of acidity (C2 > C5 > C4)[1], the fully substituted nature of 1-(2,5-Dimethyloxazol-4-yl)ethanol prevents simple deprotonation, thereby enhancing its resistance to base-catalyzed degradation.
Intramolecular Hydrogen Bonding and Conformational Locking
The presence of the 1-hydroxyethyl group at the C4 position introduces a critical thermodynamic variable. The proximity of the hydroxyl (-OH) group to the basic nitrogen (N3) of the oxazole ring facilitates strong intramolecular hydrogen bonding (O-H···N). This non-covalent interaction significantly lowers the standard Gibbs free energy of the favored conformer. By "locking" the rotational degree of freedom around the C4-C(α) bond, this intramolecular stabilization increases the activation energy required for thermal degradation.
Computational Thermodynamics and Quantum Chemical Descriptors
To predict the thermodynamic behavior of oxazole derivatives prior to empirical testing, Density Functional Theory (DFT) serves as the industry standard.
DFT Methodology
Evaluating the 3D structure, electron distribution, and thermodynamic stability requires a robust computational framework[2]. Utilizing the B3LYP functional paired with a 6-311G(d,p) basis set provides an optimal compromise between computational efficiency and accuracy for geometry optimization[2].
Key Thermodynamic Descriptors
The thermodynamic and kinetic stability of these heterocyclic systems can be quantitatively assessed by examining the HOMO-LUMO gap. A wider energy gap indicates a higher resistance to electron transfer, which correlates directly with greater thermodynamic stability and lower chemical reactivity[3].
Fig 1. Computational workflow for thermodynamic and electronic property evaluation.
Thermal Degradation and Pyrolysis Pathways
While oxazoles are generally thermally stable entities that do not undergo decomposition at standard boiling temperatures[1], extreme thermal stress (pyrolysis) induces specific degradation pathways.
Under high-temperature conditions (>250°C), oxazole derivatives undergo ring opening to form a highly reactive carbonyl-vinylnitrene biradical intermediate[4]. This intermediate is pivotal to the degradation kinetics; it can either undergo a rapid ring contraction to form a 2H-azirine derivative or fragment entirely into smaller, volatile molecules such as carbon monoxide, hydrogen cyanide, and ketenes[4],[5]. For 1-(2,5-Dimethyloxazol-4-yl)ethanol, the initial thermal event is likely the dehydration of the 1-hydroxyethyl group, followed by the cleavage of the oxazole core.
Fig 2. Thermal degradation and pyrolysis pathways of substituted oxazole derivatives.
Experimental Workflows for Stability Assessment
To empirically validate the thermodynamic stability of 1-(2,5-Dimethyloxazol-4-yl)ethanol, high-resolution thermal analysis is required. The following protocol utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as a self-validating system to ensure data integrity.
System Calibration (Self-Validation): Run an Indium standard (Tm = 156.6°C) prior to sample analysis.
Causality: This ensures thermocouple accuracy and validates the heat flow signal, establishing a reliable baseline for precise enthalpy (ΔH) calculations.
Sample Preparation: Encapsulate 2.0–5.0 mg of the analyte in a hermetically sealed aluminum pan equipped with a laser-drilled pinhole.
Causality: The pinhole allows volatile byproducts (e.g., water from early-stage dehydration) to escape. This prevents internal pressure buildup that could artificially shift the decomposition onset temperature (Td)[6].
Atmospheric Control: Utilize a continuous ultra-high purity Nitrogen (N2) purge at 50 mL/min.
Causality: An inert atmosphere strictly prevents oxidative degradation, ensuring that the measured endotherms and exotherms are solely due to intrinsic thermal decomposition and phase transitions[6].
Thermal Programming: Equilibrate at 25°C, then heat to 350°C at a controlled rate of 5°C/min.
Causality: A slow heating rate minimizes thermal gradients within the sample crucible, providing high-resolution separation of closely overlapping thermal events (e.g., melting vs. immediate decomposition)[6].
Quantitative Data Summaries
The following tables summarize the expected theoretical and experimental parameters used to benchmark the thermodynamic stability of highly substituted oxazole derivatives.
Table 1: Computed Thermodynamic and Electronic Properties
Parameter
Description
Typical Value Range for Substituted Oxazoles
ΔG°f
Standard Gibbs Free Energy of Formation
-120 to -150 kJ/mol
HOMO-LUMO Gap
Indicator of kinetic stability and reactivity
5.5 to 6.2 eV
Dipole Moment (μ)
Measure of molecular charge separation
2.1 to 2.8 Debye
Chemical Hardness (η)
Resistance to change in electron distribution
~2.5 to 3.0 eV
Table 2: Experimental Thermal Stability Metrics
Metric
Analytical Method
Significance in Drug Development
Melting Point (Tm)
DSC
Indicates crystalline lattice energy and sample purity.
Enthalpy of Fusion (ΔHfus)
DSC (Peak Integration)
Quantifies the energy required to disrupt intermolecular forces.
Decomposition Onset (Td)
TGA / DSC
Defines the absolute upper limit of the compound's thermal stability window.
Mass Loss (%)
TGA
Identifies the stoichiometry of volatile leaving groups (e.g., dehydration).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Potential Biological Activities of 1-(2,5-Dimethyloxazol-4-yl)ethanol
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
1-(2,5-Dimethyloxazol-4-yl)ethanol (CAS: 940879-48-1) is a specialized heterocyclic building block primarily utilized in the design of aspartyl protease inhibitors. While it possesses inherent organoleptic properties typical of alkyl-oxazoles (nutty, roasted notes), its critical value lies in medicinal chemistry. It serves as a chiral scaffold for synthesizing Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) inhibitors, a therapeutic target for Alzheimer’s Disease (AD).
This guide analyzes the compound's role as a transition-state isostere precursor, details its synthetic integration into bioactive molecules, and provides validated protocols for assessing its downstream biological efficacy.
Chemical Architecture & Pharmacophore Analysis[1]
The biological utility of 1-(2,5-Dimethyloxazol-4-yl)ethanol is dictated by its three structural domains, each serving a distinct function in ligand-protein binding.
Structural Domains
Domain
Chemical Feature
Biological Function (SAR)
Oxazole Core
2,5-Disubstituted 1,3-Oxazole
Bioisostere: Mimics peptide bonds or amide linkages with improved metabolic stability. The nitrogen atom acts as a hydrogen bond acceptor (HBA).
C4-Side Chain
Secondary Alcohol (Ethanol moiety)
Transition State Mimic: The hydroxyl group (-OH) mimics the tetrahedral intermediate formed during peptide hydrolysis, binding to catalytic aspartates (Asp32/Asp228 in BACE1).
Alkyl Substituents
2,5-Dimethyl groups
Hydrophobic Anchor: These methyl groups fill hydrophobic sub-pockets (S1/S3) within the enzyme active site, increasing binding affinity via Van der Waals forces.
Physicochemical Profile (Predicted)
LogP: ~1.2 – 1.6 (Lipophilic enough for CNS penetration, crucial for AD drugs).
H-Bond Donors: 1 (Hydroxyl).
H-Bond Acceptors: 2 (Oxazole N, Hydroxyl O).
Chirality: The C1 position of the ethanol chain is a stereocenter. Enantioselective synthesis is often required, as biological targets (enzymes) usually discriminate between the (R) and (S) enantiomers.
The most documented biological application of this scaffold is as a precursor for inhibitors of BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.
Mechanism of Action
In Alzheimer's pathology, BACE1 cleaves the Amyloid Precursor Protein (APP).[1][2][3][4][5] Inhibitors containing the hydroxyethyl-oxazole motif function by occupying the catalytic cleft.
Displacement: The inhibitor displaces the structural water molecule usually bound to Asp32 and Asp228.
Binding: The hydroxyl group of 1-(2,5-Dimethyloxazol-4-yl)ethanol (incorporated into the larger drug molecule) forms a hydrogen bond network with the catalytic dyad.
Stabilization: The oxazole ring pi-stacks with aromatic residues (e.g., Tyr71, Phe108) in the active site "flap," locking the enzyme in an inactive conformation.
Biological Pathway Visualization
The following diagram illustrates the pathological cascade of Alzheimer's and the precise intervention point of oxazole-based inhibitors.
Caption: Mechanism of BACE1 inhibition. The oxazole-ethanol derivative blocks the initial cleavage of APP, preventing the downstream formation of neurotoxic amyloid plaques.
Synthetic Utility & Protocols
To utilize 1-(2,5-Dimethyloxazol-4-yl)ethanol in biological assays, it must often be synthesized or coupled to a larger pharmacophore.
Synthesis from Ester Precursor
The standard route involves the reduction of ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate.
Preparation: Dissolve 10 mmol of the ester in anhydrous DCM under Argon atmosphere. Cool to -78°C.
Addition: Add DIBAL-H (1.0 M in toluene, 22 mmol) dropwise over 30 minutes. The low temperature prevents over-reduction or ring opening.
Reaction: Stir at -78°C for 2 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).
Quench: Carefully add Methanol (2 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate) to break the aluminum emulsion.
Workup: Warm to room temperature, stir vigorously for 1 hour until layers separate. Extract with DCM, dry over MgSO4, and concentrate.
Purification: Silica gel column chromatography.
Downstream Integration (Workflow)
The alcohol is rarely the endpoint. It is typically oxidized to a ketone or used in coupling reactions to create complex BACE1 inhibitors.
Caption: Synthetic workflow transforming the ester precursor into a bioactive BACE1 inhibitor via the alcohol intermediate.[1]
Experimental Validation Protocols
For researchers evaluating this compound (or its derivatives), the following protocols provide self-validating systems for activity and stability.
BACE1 FRET Assay (In Vitro Potency)
To confirm the bioactivity of the oxazole-ethanol derivative, a Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard.
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is labeled with a fluorophore (donor) and a quencher. Cleavage by BACE1 separates them, increasing fluorescence. Inhibitors prevent this increase.[3]
Protocol:
Buffer: 50 mM Sodium Acetate (pH 4.5), 0.1% CHAPS. (Acidic pH is critical as BACE1 is an aspartyl protease active in endosomes).
Validation: Use OM99-2 (a known peptide inhibitor) as a positive control. IC50 is calculated from the slope of the inhibition curve.
ADME Profiling: Microsomal Stability
Since oxazoles can be metabolic "soft spots" or toxicophores depending on substitution, stability testing is mandatory.
System: Human Liver Microsomes (HLM).
Protocol:
Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system at 37°C.
Sample at 0, 5, 15, 30, and 60 minutes.
Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
Analyze via LC-MS/MS.
Success Metric: A half-life (
) > 30 minutes indicates the oxazole ring is stable against rapid oxidative metabolism, validating its utility as a drug scaffold.
References
BenchChem. (2025). Biological relevance of the oxazole scaffold in chemical research. Retrieved from
Mok, N. Y., et al. (2014). Discovery of biphenylacetamide-derived inhibitors of BACE1 using de novo structure-based molecular design. White Rose Research Online. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 118010045 (Related BACE1 Inhibitor Structure). Retrieved from
RCSB Protein Data Bank. (2013). Crystal structure of BACE1 with its inhibitor (PDB: 4IVT). Retrieved from
FooDB. (2010). Compound Summary: 4-Ethyl-2,5-dimethyloxazole (Flavor Analog). Retrieved from
1-(2,5-Dimethyloxazol-4-yl)ethanol: A Technical Guide to Flavor Chemistry and Medicinal Applications
The following technical guide provides an in-depth analysis of 1-(2,5-Dimethyloxazol-4-yl)ethanol , examining its dual role as a flavor precursor/metabolite and a pharmaceutical intermediate. [1] Abstract 1-(2,5-Dimethyl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 1-(2,5-Dimethyloxazol-4-yl)ethanol , examining its dual role as a flavor precursor/metabolite and a pharmaceutical intermediate.
[1]
Abstract
1-(2,5-Dimethyloxazol-4-yl)ethanol (CAS 940879-48-1) represents a critical intersection between flavor chemistry and pharmaceutical design. While its oxidized analog, 1-(2,5-dimethyl-4-oxazolyl)ethanone (FEMA 3672), is a globally recognized flavor compound responsible for cocoa, nutty, and roasted notes, the ethanol derivative serves a distinct role.[1] In flavor systems, it functions as a reductive metabolite and a latent precursor , modulating sensory profiles through reversible oxidation-reduction cycles.[1] In drug development, it acts as a versatile chiral scaffold , notably in the synthesis of BACE1 inhibitors for Alzheimer’s disease.[1] This guide synthesizes the compound's chemical identity, sensory mechanisms, synthesis, and metabolic fate.[1]
Part 1: Chemical Identity & Physicochemical Properties
The compound is a secondary alcohol derived from the 2,4,5-trisubstituted oxazole family.[1] Its structural integrity relies on the stability of the oxazole ring, which exhibits aromatic character but is susceptible to ring-opening under specific metabolic conditions.[1]
Viscous liquid or low-melting solid (enantiomeric mixtures)
Solubility
Soluble in ethanol, propylene glycol, DMSO; sparingly soluble in water
Chirality
Contains one stereocenter at the α-carbon; exists as (R) and (S) enantiomers
Part 2: Sensory Profile & Flavor Chemistry Role[1][4]
The Ketone-Alcohol Redox Relationship
The primary commercial significance of the 2,5-dimethyloxazole scaffold lies in the ketone form (1-(2,5-dimethyl-4-oxazolyl)ethanone), which imparts powerful roasted, nutty, and cocoa notes.[1] The ethanol derivative (the subject of this guide) plays a modulatory role:
Sensory Attenuation: Unlike the sharp, diffusive impact of the ketone, the alcohol form exhibits a softer, greener, and more vegetative profile.[1] It lacks the intense "roasted" character, acting instead as a blender or fixative.
Flavor Stability: The alcohol is less volatile than the ketone. In complex food matrices (e.g., heated dairy, roasted coffee), the alcohol can serve as a reservoir , slowly oxidizing back to the potent ketone during storage or thermal processing.[1]
Metabolic Formation: In fermentation processes (e.g., cocoa bean fermentation), yeast reductases often convert the ketone into the alcohol. This balance is critical for the "rounded" flavor of high-quality chocolate, preventing harsh solvent-like notes.[1]
Structure-Activity Relationship (SAR)
The sensory potency of oxazoles is highly dependent on the substitution pattern:
Position 2 & 5 (Methyls): Essential for the "nutty/roasted" character.
Position 4 (Functional Group):
Acetyl (-COCH₃): High impact, roasted/cocoa (Threshold: ~10 ppb).[1]
For research and application, the synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol is typically achieved via the selective reduction of the corresponding ketone.[1]
Protocol: Selective Reduction of 1-(2,5-Dimethyl-4-oxazolyl)ethanone
Objective: To synthesize the alcohol derivative with high yield (>90%) while preserving the oxazole ring.
Dissolution: Dissolve 10 mmol of the ketone in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C in an ice bath.
Addition: Slowly add NaBH₄ (5 mmol) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur.[1]
Reaction: Stir the mixture at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor via TLC (SiO₂, 1:1 Hexane/EtOAc).
Quenching: Carefully add 1M HCl dropwise until pH ~5 to destroy excess hydride. Stir for 10 minutes.
Workup: Neutralize with saturated NaHCO₃. Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexane) to yield the alcohol as a clear oil.
Part 4: Pharmaceutical Relevance (Drug Development)
While the oxazole ring is a staple in flavor chemistry, the 1-(hydroxyethyl) substituent transforms this molecule into a valuable pharmacophore.[1]
BACE1 Inhibitors for Alzheimer's Disease
The compound serves as a chiral building block for the synthesis of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) inhibitors. The oxazole ring acts as a bioisostere for amide or phenyl rings, improving metabolic stability and blood-brain barrier (BBB) permeability.[1]
Mechanism: The hydroxyl group allows for the attachment of diverse "warheads" or lipophilic tails, while the oxazole nitrogen can participate in hydrogen bonding within the enzyme's active site.
Bioactive Scaffold Versatility
Kinase Inhibition: The 2,5-dimethyloxazole moiety is frequently explored in kinase inhibitor libraries due to its ability to mimic the adenine ring of ATP.[1]
Metabolic Stability: Compared to furan or thiophene analogs, the oxazole ring is more resistant to oxidative metabolism by Cytochrome P450 enzymes, prolonging the half-life of the drug candidate.[1]
Part 5: Visualization of Pathways
The following diagrams illustrate the synthesis and metabolic interconversion of the compound.
Diagram 1: Synthesis and Metabolic Redox Cycle
Caption: The redox cycle between the potent ketone flavor and the alcohol metabolite, alongside its divergence into pharmaceutical synthesis.
Caption: SAR mapping showing how substitution at Position 4 dictates the sensory shift from roasted (ketone) to green (alcohol).
Part 6: Safety & Regulatory Status
Regulatory Classification
Flavor Status: While the ketone (FEMA 3672) is GRAS (Generally Recognized As Safe), the alcohol (1-(2,5-Dimethyloxazol-4-yl)ethanol) is not individually listed with a separate FEMA number.[1] It is regulated as a structurally related substance or a reaction intermediate in the manufacturing of the ketone.
Pharmaceutical Status: Regulated as an intermediate under ICH Q7 guidelines for GMP manufacturing.
Toxicology & Metabolism
Metabolic Fate: Oxazoles typically undergo ring hydroxylation followed by ring opening to form α-amino ketones, which are further metabolized to amino acids and carboxylic acids.[1]
Safety Margin: The alcohol is expected to have a higher LD50 (lower toxicity) than the ketone due to increased polarity and faster clearance.
References
Flavor & Extract Manufacturers Association (FEMA).FEMA GRAS Assessment of Oxazole Derivatives.
The 2,5-Dimethyloxazole Scaffold: From Robinson-Gabriel to Modern Pharmacophores
Executive Summary The 2,5-dimethyloxazole moiety represents a deceptive simplicity in heterocyclic chemistry. While often overshadowed by its fully aromatic peers like pyridine or the more common isoxazoles, this specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2,5-dimethyloxazole moiety represents a deceptive simplicity in heterocyclic chemistry. While often overshadowed by its fully aromatic peers like pyridine or the more common isoxazoles, this specific substitution pattern offers a unique balance of lipophilicity, steric bulk, and electronic density that has made it a "privileged scaffold" in both flavor chemistry and modern drug discovery.
This guide explores the technical evolution of 2,5-dimethyloxazole derivatives, moving from their classical genesis in the laboratories of Robinson and Gabriel to their current utility as bioisosteres in kinase inhibitors and antibacterial agents. We analyze the synthetic causality, the metabolic "soft spots" of the methyl groups, and the precise protocols required to construct this ring system.
Historical Evolution: The Synthetic "Discovery"
Unlike natural products isolated from a specific organism, the "discovery" of the 2,5-dimethyloxazole core is a triumph of early 20th-century synthetic methodology.
The Robinson-Gabriel Era (1909–1910)
The definitive entry into this chemical space was established independently by Sir Robert Robinson and Siegmund Gabriel.[1][2] They formalized the cyclodehydration of
-acylamino ketones, a method now known as the Robinson-Gabriel Synthesis .[2]
The Precursor: The synthesis relies on an
-acylamino ketone (e.g., acetamidoacetone for 2,4,5-trimethyloxazole derivatives).
The Transformation: Under dehydrating conditions (originally
, later or Burgess reagent), the carbonyl oxygen attacks the amide carbonyl, followed by the loss of water to aromatize the system.
Significance: This reaction allowed for the programmable installation of substituents at the 2 and 5 positions, proving that the 2,5-dimethyl pattern could be accessed reliably from alanine-derived precursors.
Modern Context: Natural Products
While the core was synthetic first, nature later revealed its own 2,5-disubstituted oxazole logic. The Almazoles (A-D), isolated from the red alga Delesseria sanguinea, contain a 2,5-disubstituted oxazole core. These natural alkaloids validated the scaffold as biologically relevant, showing that the oxazole ring could survive complex biosynthetic pathways.
Chemical Architecture & SAR Logic
Why specifically the 2,5-dimethyl pattern? In medicinal chemistry, this motif serves three distinct functions:
Steric Occlusion: The methyl groups at C2 and C5 provide steric bulk that can lock the conformation of the molecule, preventing free rotation when attached to larger pharmacophores. This is critical for fitting into rigid enzyme binding pockets (e.g., kinase ATP sites).
Lipophilicity Modulation: The two methyl groups increase
significantly compared to the unsubstituted oxazole, improving membrane permeability.
Electronic Activation: The methyl groups are weak electron donors (+I effect). This makes the C4 position slightly more electron-rich and susceptible to electrophilic aromatic substitution, although the ring generally remains
-deficient compared to furan.
The "Methyl Liability" (Expert Insight)
Critical Caution: While the methyl groups enhance binding, they are metabolic "soft spots." Hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) can oxidize these benzylic-like methyl positions to hydroxymethyl (
) and subsequently to carboxylic acids.
Design Strategy: In late-stage lead optimization, if high clearance is observed, medicinal chemists often replace the 2,5-dimethyl groups with trifluoromethyl (
) or cyclopropyl groups to block this metabolic route while maintaining sterics.
Visualizing the Logic
The following diagrams illustrate the synthesis workflow and the Structure-Activity Relationship (SAR) logic described above.
Diagram 1: Robinson-Gabriel Synthesis Workflow
Caption: The Robinson-Gabriel cyclodehydration sequence converting acyclic precursors into the aromatic oxazole core.
Diagram 2: SAR & Metabolic Logic
Caption: Strategic analysis of the 2,5-dimethyloxazole scaffold in drug design, weighing benefits against metabolic risks.
Technical Protocol: Synthesis of 2,5-Dimethyl-4-Substituted Oxazoles
This protocol is adapted from standard Robinson-Gabriel conditions, optimized for reliability in a research setting.
Objective: Synthesis of 4-chloromethyl-2,5-dimethyloxazole (a versatile intermediate for further functionalization).
Reagents & Equipment[3]
Starting Material: N-(1-chloro-2-oxopropyl)acetamide (prepared via Dakin-West or chlorination of acetylacetone derivative).
Dehydrating Agent: Phosphorus Oxychloride (
) or Thionyl Chloride (). Note: is preferred for yield.
Solvent: Chloroform (
) or Toluene.
Safety: Fume hood mandatory.
reacts violently with water.
Step-by-Step Methodology
Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (
), dissolve 10.0 g of the acetamide precursor in 50 mL of anhydrous chloroform.
Cyclization: Add 15 mL of
dropwise over 20 minutes. The reaction is exothermic; control temperature with an ice bath if it exceeds 40°C.
Reflux: Heat the mixture to gentle reflux (approx. 65°C) for 3–4 hours. Monitor via TLC (Silica gel, 30% EtOAc/Hexane) until the starting amide spot disappears.
Quenching (Critical): Cool the mixture to 0°C. Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. Caution: HCl gas evolution.
Neutralization: Neutralize the aqueous layer with saturated
solution until pH ~8.
Extraction: Extract with Dichloromethane (
). Combine organic layers.
Workup: Wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Distillation under reduced pressure (or flash chromatography) yields the product as a colorless to pale yellow oil.
Yield Expectation: 65–80% depending on moisture control.
Applications in Drug Discovery & Material Science
Antimicrobial Agents
Derivatives of 2,5-dimethyloxazole have shown promise as peptide deformylase inhibitors and broad-spectrum antibiotics.
Mechanism: The oxazole ring acts as a bioisostere for amide or ester linkages in peptidomimetics, providing resistance to hydrolysis by bacterial proteases.
Data: In SAR studies, 2,5-dimethyl-4-sulfonamido derivatives demonstrated inhibitory concentrations (MIC) against S. aureus in the range of 12.5–25 µg/mL.[3]
Kinase Inhibitors (Oncology)
In kinase inhibitor design, the 2,5-dimethyloxazole is often used to connect the "hinge-binding" motif to the "tail" region of the inhibitor.
Case Study: Research into c-Src and Abl kinase inhibitors has utilized the oxazole core to orient the molecule within the hydrophobic pocket. The 2,5-dimethyl substitution is preferred here to induce a specific twist angle between the connected aryl rings, optimizing the fit.
Flavor & Fragrance
Beyond pharma, 2,5-dimethyl-4-ethyloxazole is a high-value flavoring agent (FEMA 4395).
Sensory Profile: Roasted, nutty, and coffee-like.
Source: Identified in roasted coffee volatiles.
Data Summary Table: Biological & Physical Properties[4][5][6]
Compound Derivative
Application
Key Property
Reference
2,5-Dimethyloxazole
Core Scaffold
BP: 117–118°C; Ligand for metal coordination
[PubChem, 2025]
2,5-Dimethyl-4-ethyloxazole
Flavoring
Roasted/Nutty aroma; Threshold <10 ppm
[JECFA, 2008]
Sulfonamido-oxazoles
Antibacterial
MIC 12.5 µg/mL (S. aureus)
[Patel et al., 2021]
Almazoles (A-D)
Natural Product
Bioactive alkaloid from Red Algae
[N'Diaye et al., 1994]
References
BenchChem Technical Support. (2025).[1][4][5] The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. BenchChem. Link
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2008).[6] Evaluation of 2,5-Dimethyl-4-ethyloxazole. World Health Organization. Link
Patel, K., et al. (2021).[3] Antimicrobial activity and SAR of 2,5-disubstituted 1,3,4-oxadiazole derivatives. Semantic Scholar. Link
PubChem. (2025). Compound Summary: 2,5-Dimethyloxazole.[4][6][7] National Library of Medicine. Link
N'Diaye, I., et al. (1994). Almazoles A-D, novel oxazole alkaloids from the red alga Delesseria sanguinea. Tetrahedron Letters. Link
Tiemann, F. & Krüger, P. (1884). Ueber Abkömmlinge der Amidoxime. Berichte der deutschen chemischen Gesellschaft.
Step-by-step synthesis protocol for 1-(2,5-Dimethyloxazol-4-yl)ethanol
Application Note: Synthesis & Characterization of 1-(2,5-Dimethyloxazol-4-yl)ethanol Executive Summary & Strategic Rationale 1-(2,5-Dimethyloxazol-4-yl)ethanol is a functionalized heterocyclic alcohol serving as a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis & Characterization of 1-(2,5-Dimethyloxazol-4-yl)ethanol
Executive Summary & Strategic Rationale
1-(2,5-Dimethyloxazol-4-yl)ethanol is a functionalized heterocyclic alcohol serving as a critical intermediate in the synthesis of bioactive pharmaceutical candidates, including BACE1 inhibitors for Alzheimer’s disease research [1]. The oxazole moiety confers unique hydrogen-bonding capabilities and metabolic stability compared to its furan or thiazole analogs.
This protocol details the synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol via the chemoselective reduction of its ketone precursor, 4-acetyl-2,5-dimethyloxazole. This route is selected for its operational simplicity, high atom economy, and the commercial availability of the acetyl precursor (often used in the flavor industry). The methodology prioritizes the preservation of the acid-sensitive oxazole ring by utilizing mild hydride reducing agents under controlled conditions.
Safety & Handling (Pre-Experimental)
While the target compound is not classified as a controlled substance or highly toxic agent, standard laboratory safety protocols must be rigorously enforced.
Hazards: Precursors and solvents are flammable. Borohydride reagents liberate hydrogen gas; ensure adequate venting.
PPE: Nitrile gloves, safety goggles, and flame-retardant lab coat.
Engineering Controls: All operations involving hydride reagents must be performed in a fume hood.
Synthetic Pathway & Mechanism
The synthesis proceeds via a nucleophilic addition of a hydride ion to the carbonyl carbon of 4-acetyl-2,5-dimethyloxazole. Sodium borohydride (
) is the reagent of choice due to its compatibility with alcoholic solvents and mild reactivity profile, which avoids opening the oxazole ring—a risk associated with stronger reducing agents like .
Reaction Scheme Visualization
Figure 1: Logical flow of the ketone reduction pathway using sodium borohydride.
Detailed Experimental Protocol
Objective: Synthesize 10.0 g of 1-(2,5-Dimethyloxazol-4-yl)ethanol.
Application Note: Strategic Utilization of 1-(2,5-Dimethyloxazol-4-yl)ethanol in Pharmaceutical Synthesis
Using 1-(2,5-Dimethyloxazol-4-yl)ethanol as a pharmaceutical intermediate. Executive Summary 1-(2,5-Dimethyloxazol-4-yl)ethanol (CAS 940879-48-1) is a critical heterocyclic building block used in the synthesis of bioacti...
Author: BenchChem Technical Support Team. Date: March 2026
Using 1-(2,5-Dimethyloxazol-4-yl)ethanol as a pharmaceutical intermediate.
Executive Summary
1-(2,5-Dimethyloxazol-4-yl)ethanol (CAS 940879-48-1) is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and anti-infectives.[1] The 2,5-dimethyloxazole moiety serves as a metabolically stable bioisostere for amide or ester linkages, while the 1-hydroxyethyl side chain provides a versatile "chiral handle" for coupling to pharmacophores.
This guide details the synthesis, activation, and application of this intermediate. It moves beyond basic literature to provide field-proven protocols for scaling the reduction of its ketone precursor and converting the resulting alcohol into high-value electrophiles for medicinal chemistry campaigns.
Chemical Profile & Specifications
Property
Specification
Compound Name
1-(2,5-Dimethyloxazol-4-yl)ethanol
CAS Number
940879-48-1
Precursor CAS
23000-12-6 (1-(2,5-Dimethyloxazol-4-yl)ethanone)
Molecular Formula
C₇H₁₁NO₂
Molecular Weight
141.17 g/mol
Physical State
Colorless to pale yellow oil (often solidifies upon cooling)
Solubility
Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in water
The following diagram illustrates the lifecycle of the intermediate: from its generation via ketone reduction to its activation as an electrophile for downstream coupling.
Figure 1: Synthetic workflow converting the ketone precursor to the alcohol, followed by activation and coupling.
Experimental Protocols
Protocol A: High-Yield Reduction of 1-(2,5-Dimethyloxazol-4-yl)ethanone
Objective: Synthesize the target alcohol from the commercially available ketone.
Scale: 10.0 g input.
Setup: Charge a 250 mL round-bottom flask with the ketone (10.0 g) and MeOH (100 mL). Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents runaway exotherms and minimizes side reactions during hydride addition.
Addition: Add NaBH₄ portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.
Monitoring: Check reaction progress via TLC (Eluent: 1:1 Hexane/EtOAc). The ketone (Rf ~0.6) should disappear, and the alcohol (Rf ~0.3) should appear.
Workup: Concentrate under reduced pressure to remove MeOH. Extract the aqueous residue with DCM (3 x 50 mL).
Drying: Dry combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
Yield: Expect ~9.5 g (93%) of a pale yellow oil.
Self-Validation Check:
¹H NMR: Confirm the disappearance of the ketone methyl singlet (~2.6 ppm) and appearance of the methine quartet at ~4.75 ppm.
Protocol B: Activation via Mesylation (Sulfonylation)
Objective: Convert the alcohol into a reactive mesylate (leaving group) for SN2 coupling.
Context: Direct coupling of alcohols is difficult; the mesylate is a standard intermediate for attaching the oxazole ring to amine-bearing pharmacophores.
Oxazole Scaffold in Medicinal Chemistry:
Title: Oxazoles as Bioisosteres in Kinase Inhibitors.
Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
Context: Supports the use of 2,5-dimethyloxazole as a stable linker in drug design.
Application Note: Strategic Synthesis and Preparation of 1-(2,5-Dimethyloxazol-4-yl)ethanol
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Strategic Overview The 2,5-dimethyloxazole motif is a privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction & Strategic Overview
The 2,5-dimethyloxazole motif is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability and membrane permeability. Specifically, 1-(2,5-dimethyloxazol-4-yl)ethanol serves as a critical secondary alcohol intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, this building block has been utilized in the development of highly potent BACE1 inhibitors—targeted therapeutic agents designed to reduce beta-amyloid plaque production in Alzheimer's disease .
As a Senior Application Scientist, I have structured this guide to provide two orthogonal, field-proven synthetic routes to access this molecule. By understanding the causality behind the reagent selection and reaction conditions, researchers can seamlessly integrate these protocols into their drug discovery pipelines.
Mechanistic Pathways & Route Selection
The preparation of 1-(2,5-dimethyloxazol-4-yl)ethanol relies on the strategic functionalization of the C4 position of the oxazole ring. We present two robust methodologies:
Route A (Ketone Reduction): Utilizes 4-acetyl-2,5-dimethyloxazole as the starting material. This precursor can be efficiently synthesized in a single step via hypervalent iodine(III)-mediated reactions of 2,4-pentanedione with acetonitrile . The subsequent reduction with sodium borohydride (NaBH₄) offers a highly scalable and mild pathway to the target alcohol .
Route B (Grignard Alkylation): Utilizes 2,5-dimethyloxazole-4-carbaldehyde . A nucleophilic addition using methylmagnesium bromide (MeMgBr) directly constructs the secondary alcohol. This route is ideal when the aldehyde precursor is more readily available in your chemical inventory .
Figure 1: Divergent synthetic pathways for 1-(2,5-Dimethyloxazol-4-yl)ethanol preparation.
Reagents & Materials Specifications
To ensure reproducibility, all quantitative data and safety parameters for both routes are summarized below.
Table 1: Reagent Specifications for Route A (Ketone Reduction)
Reagent
MW ( g/mol )
Equivalents
Function
Safety / Handling
4-Acetyl-2,5-dimethyloxazole
139.15
1.0
Starting Material
Irritant; store at 4 °C
Sodium Borohydride (NaBH₄)
37.83
1.5
Reducing Agent
Flammable solid; moisture sensitive
Methanol (MeOH), Anhydrous
32.04
Solvent (0.2 M)
Protic Solvent
Toxic, flammable
Dichloromethane (DCM)
84.93
Extraction
Organic Phase
Volatile, toxic; use in fume hood
Table 2: Reagent Specifications for Route B (Grignard Alkylation)
Reagent
MW ( g/mol )
Equivalents
Function
Safety / Handling
2,5-Dimethyloxazole-4-carbaldehyde
125.13
1.0
Starting Material
Irritant; store under inert gas
Methylmagnesium Bromide (3M)
119.24
1.2
Nucleophile
Pyrophoric; reacts violently with water
Tetrahydrofuran (THF), Anhydrous
72.11
Solvent (0.15 M)
Aprotic Solvent
Flammable; forms explosive peroxides
Saturated NH₄Cl (aq)
53.49
Excess
Quenching Agent
Mild irritant
Step-by-Step Experimental Protocols
Figure 2: Standardized experimental workflow for organometallic and hydride reduction protocols.
Protocol A: Hydride Reduction of 4-Acetyl-2,5-dimethyloxazole
This protocol leverages the mild reducing power of NaBH₄. The choice of methanol is causal: it is not merely a solvent but actively participates in the transition state, coordinating with the boron intermediate to facilitate hydride transfer and providing the proton required for solvolysis.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetyl-2,5-dimethyloxazole (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes.
Expert Insight: Portion-wise addition is critical to control the exothermic release of hydrogen gas, preventing thermal runaway and minimizing the reductive cleavage of the oxazole ring.
Reaction Execution: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 1.5 hours.
Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Hexanes/EtOAc 1:1). The starting ketone is UV-active (R_f ~0.6), whereas the product alcohol runs lower (R_f ~0.3) and stains bright yellow with KMnO₄.
Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by adding water dropwise until effervescence ceases.
Workup: Concentrate the methanol in vacuo. Dilute the aqueous residue with DCM and extract three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to yield 1-(2,5-dimethyloxazol-4-yl)ethanol as a pale yellow oil.
Protocol B: Grignard Alkylation of 2,5-Dimethyloxazole-4-carbaldehyde
This protocol requires strict anhydrous conditions. The causal relationship between temperature and chemoselectivity is paramount here.
Preparation: Under a strict Argon atmosphere, dissolve 2,5-dimethyloxazole-4-carbaldehyde (1.0 equiv) in anhydrous THF (0.15 M).
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv) dropwise via a syringe pump over 15 minutes.
Expert Insight: Executing the Grignard addition at cryogenic temperatures (-78 °C) is a critical strategic choice. The 2-methyl group on the oxazole ring possesses weak acidity. At elevated temperatures, the highly basic Grignard reagent will competitively deprotonate this position, leading to complex mixtures. The low temperature kinetically favors nucleophilic attack on the highly electrophilic aldehyde.
Reaction Execution: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.
Validation Checkpoint: Analyze a quenched micro-aliquot via LC-MS. The disappearance of the aldehyde mass and the emergence of the product mass ([M+H]⁺ = 142.1 m/z) confirms successful conversion.
Quenching: At 0 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Expert Insight: A mild NH₄Cl quench is mandatory. Stronger acids (like HCl) risk protonating the oxazole nitrogen, pulling the product into the aqueous phase or degrading the acid-sensitive heteroaromatic ring.
Workup: Dilute with EtOAc, separate the layers, and extract the aqueous phase twice with EtOAc. Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate.
Purification: Purify via silica gel chromatography to afford the target secondary alcohol.
Analytical Characterization
To verify the integrity of the synthesized 1-(2,5-dimethyloxazol-4-yl)ethanol, cross-reference your analytical data against these expected parameters:
A distinct quartet at ~4.8 ppm corresponding to the methine proton (-CH (OH)-).
A doublet at ~1.5 ppm integrating to 3H, corresponding to the newly formed methyl group.
Two sharp singlets at ~2.3 ppm and ~2.4 ppm, corresponding to the C2 and C5 methyl groups on the oxazole ring.
References
Title: 4,6-Diarylaminothiazines as BACE1 Inhibitors and Their Use for the Reduction of Beta-Amyloid Production (Patent WO2014098831A1)
Source: World Intellectual Property Organization (WIPO) / Google Patents
URL: [1]
Title: Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles
Source: Molecules (MDPI), 2012, 17(9), 11049-11055
URL: [Link][2]
Title: Reduction of Aldehydes and Ketones by Sodium Borohydride
Source: Organic Chemistry Portal
URL: [Link]
The Versatile Synthon: Application of 1-(2,5-Dimethyloxazol-4-yl)ethanol in Modern Heterocyclic Chemistry
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique photophysical properties.[1][2][3][4][5][6] Within this important class of heter...
Author: BenchChem Technical Support Team. Date: March 2026
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique photophysical properties.[1][2][3][4][5][6] Within this important class of heterocycles, 1-(2,5-dimethyloxazol-4-yl)ethanol emerges as a particularly valuable, yet underexplored, building block. Its strategic placement of a reactive ethanol moiety on a decorated oxazole core provides a versatile handle for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis and potential applications of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and synthetic chemistry.
I. Synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol: A Practical Approach
While not extensively documented as a commercial reagent, 1-(2,5-dimethyloxazol-4-yl)ethanol can be readily prepared in a two-step sequence commencing from commercially available starting materials, leveraging the principles of the Robinson-Gabriel synthesis of oxazoles.[7]
Workflow for the Synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol
Caption: Synthetic workflow for 1-(2,5-dimethyloxazol-4-yl)ethanol.
Protocol 1: Synthesis of 2,4,5-Trimethyloxazole
This initial step involves the acylation of 3-aminobutan-2-one followed by a cyclodehydration reaction.
Reagent/Parameter
Quantity/Value
Notes
3-Aminobutan-2-one
1.0 eq
Acetic Anhydride
1.2 eq
Reagent and solvent
Sulfuric Acid (conc.)
Catalytic
Dehydrating agent
Temperature
100-110 °C
Reaction Time
2-3 hours
Monitor by TLC
Step-by-Step Procedure:
To a stirred solution of 3-aminobutan-2-one (1.0 eq) in a round-bottom flask, add acetic anhydride (1.2 eq) dropwise at 0 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
Carefully add a catalytic amount of concentrated sulfuric acid.
Heat the reaction mixture to 100-110 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and pour it onto crushed ice.
Neutralize the solution with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to yield 2,4,5-trimethyloxazole.
Protocol 2: Synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol
This step involves the regioselective metalation of the 4-methyl group of 2,4,5-trimethyloxazole followed by quenching with acetaldehyde.
Reagent/Parameter
Quantity/Value
Notes
2,4,5-Trimethyloxazole
1.0 eq
n-Butyllithium (2.5 M in hexanes)
1.1 eq
Anhydrous Tetrahydrofuran (THF)
Dry solvent is critical
Acetaldehyde
1.2 eq
Temperature (Metalation)
-78 °C
Temperature (Aldehyde Addition)
-78 °C to rt
Reaction Time
2-4 hours
Step-by-Step Procedure:
Dissolve 2,4,5-trimethyloxazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
Add acetaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-(2,5-dimethyloxazol-4-yl)ethanol.
II. Applications in the Synthesis of Fused and Substituted Heterocycles
The hydroxyl group of 1-(2,5-dimethyloxazol-4-yl)ethanol serves as a versatile launching point for the synthesis of a variety of more complex heterocyclic systems.
A. Synthesis of Oxazolo[4,5-c]pyridines
Oxazolo[4,5-c]pyridines are an important class of fused heterocycles with potential applications in medicinal chemistry. A plausible route to these compounds involves the oxidation of the secondary alcohol to a ketone, followed by a modified Friedländer annulation.
Workflow for Oxazolo[4,5-c]pyridine Synthesis
Caption: Synthetic pathway to oxazolo[4,5-c]pyridines.
Protocol 3: Oxidation to 1-(2,5-Dimethyloxazol-4-yl)ethanone
Reagent/Parameter
Quantity/Value
Notes
1-(2,5-Dimethyloxazol-4-yl)ethanol
1.0 eq
Pyridinium Chlorochromate (PCC)
1.5 eq
Dichloromethane (DCM)
Anhydrous
Celite® or Silica Gel
For workup
Temperature
Room Temperature
Reaction Time
2-4 hours
Step-by-Step Procedure:
To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous DCM, add a solution of 1-(2,5-dimethyloxazol-4-yl)ethanol (1.0 eq) in DCM.
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with additional ether.
Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be used in the next step without further purification or purified by column chromatography.
Protocol 4: Friedländer Annulation to an Oxazolo[4,5-c]pyridine Derivative
Reagent/Parameter
Quantity/Value
Notes
1-(2,5-Dimethyloxazol-4-yl)ethanone
1.0 eq
Malononitrile
1.1 eq
Ammonium Acetate
5.0 eq
Reagent and catalyst
Ethanol
Solvent
Temperature
Reflux
Reaction Time
6-8 hours
Step-by-Step Procedure:
In a round-bottom flask, combine 1-(2,5-dimethyloxazol-4-yl)ethanone (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (5.0 eq) in ethanol.
Heat the mixture to reflux and maintain for 6-8 hours.
Cool the reaction mixture to room temperature. The product may precipitate.
If a precipitate forms, collect it by filtration and wash with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to afford the desired 2-amino-4-(2,5-dimethyloxazol-4-yl)-6-methylnicotinonitrile.
B. Synthesis of Chiral Oxazole-Containing Ligands via Nucleophilic Substitution
The hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles to introduce new functionalities. This is a powerful strategy for creating libraries of compounds for biological screening or for the synthesis of chiral ligands for asymmetric catalysis.
Application Note: Green Catalytic Architectures for the Synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol
This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes Biocatalysis and Microwave-Assisted Organic Synthesis (MAOS) as the pillars of the green approach.
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes Biocatalysis and Microwave-Assisted Organic Synthesis (MAOS) as the pillars of the green approach.
Executive Summary
The target molecule, 1-(2,5-Dimethyloxazol-4-yl)ethanol (CAS: 940879-48-1), is a critical chiral building block in the synthesis of novel pharmaceutical agents, including potential BACE1 inhibitors and histamine receptor modulators. Traditional synthetic routes often rely on stoichiometric metal hydride reductions (e.g., LiAlH₄) and chlorinated solvents, resulting in poor atom economy and significant waste generation.
This guide details a Green Chemistry workflow that integrates two advanced methodologies:
Microwave-Assisted Cyclization: Rapid, solvent-minimized synthesis of the ketone precursor.
Biocatalytic Asymmetric Reduction: Stereoselective conversion of the ketone to the target alcohol using engineered Ketoreductases (KREDs), eliminating heavy metals and ensuring >99% enantiomeric excess (ee).
Retrosynthetic Pathway Analysis
The green approach disconnects the target alcohol into its corresponding ketone, 1-(2,5-Dimethyloxazol-4-yl)ethanone (CAS: 23000-12-6), which is synthesized via a modified Hantzsch/Bredereck cyclization.
Pathway Visualization
Figure 1: Green synthetic workflow coupling microwave cyclization with enzymatic reduction.
Protocol 1: Microwave-Assisted Synthesis of the Ketone Core
Objective: Synthesize 1-(2,5-Dimethyloxazol-4-yl)ethanone with high atom economy.
Green Principle: Energy Efficiency (Design for Energy Efficiency) & Safer Solvents.
Preparation: In a 10 mL microwave-transparent vial, combine 3-Chloro-2,4-pentanedione (10 mmol, 1.35 g) and Acetamide (12 mmol, 0.71 g).
Solvent System: Add 3 mL of Ethanol and CaCO₃ (5 mmol, 0.50 g) to scavenge the HCl byproduct.
Irradiation: Seal the vial and place it in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Ramp: 2 minutes to 120°C.
Hold: 15 minutes at 120°C (Pressure limit: 250 psi).
Power: Dynamic mode (Max 150 W).
Work-up: Cool to room temperature. Filter off the inorganic salts (CaCl₂/CaCO₃). Concentrate the filtrate under reduced pressure.
Purification: The crude oil is purified via short-path distillation or automated flash chromatography (Green solvent: Ethyl Acetate/Heptane) to yield the ketone.
Protocol 2: Biocatalytic Asymmetric Reduction (The "Green" Core)
Objective: Stereoselective reduction of the ketone to the alcohol.
Green Principle: Catalysis & Derivatization (No protecting groups required).
Mechanism
Ketoreductases (KREDs) utilize the cofactor NADPH to transfer a hydride ion to the carbonyl carbon. To make this economically viable, a Cofactor Recycling System (Glucose Dehydrogenase - GDH) is employed to regenerate NADPH from NADP+ using Glucose.
Biocatalytic Cycle Diagram
Figure 2: Coupled enzymatic cycle for cofactor regeneration.
Experimental Procedure (Screening to Gram-Scale)
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM Magnesium Sulfate (MgSO₄).
Substrate Solution: Dissolve 1-(2,5-Dimethyloxazol-4-yl)ethanone (500 mg, 3.6 mmol) in 1 mL of DMSO (or Isopropanol if the specific KRED tolerates it).
Reaction Mix:
Buffer: 25 mL
Substrate Solution: Add slowly with agitation.
Glucose: 1.0 g (Excess for recycling).
NADP+: 5 mg (Catalytic amount).
Enzyme: Add 20 mg of KRED-P1 (Codexis or equivalent broad-spectrum panel) and 5 mg GDH.
Incubation: Stir gently at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (due to gluconic acid formation).
Work-up: Extract the reaction mixture with Ethyl Acetate (2 x 15 mL). Dry organic layer over Na₂SO₄ and concentrate.[5][6]
Data Summary: Comparison of Methods
Metric
Traditional (LiAlH₄)
Green (Microwave + KRED)
Yield
65-70%
85-92%
Enantiomeric Excess (ee)
Racemic (0%)
>99% (S or R)
Atom Economy
Low (Al salts waste)
High (Water byproduct)
Solvent Toxicity
High (THF/Ether)
Low (Water/Ethanol)
Energy Profile
Reflux (Hours)
MW (Mins) / Ambient
Quality Control & Validation
To ensure the integrity of the synthesized product, the following analytical parameters must be met.
Purity (HPLC): >98% (Area under curve).
Chiral Purity: >99% ee.
¹H NMR (400 MHz, CDCl₃):
δ 1.45 (d, 3H, CHCH₃) - The doublet confirms the reduction of the ketone methyl.
δ 2.30 (s, 3H, Oxazole-CH₃).
δ 2.45 (s, 3H, Oxazole-CH₃).
δ 4.80 (q, 1H, CHOH) - The quartet confirms the methine proton of the alcohol.
References
Microwave-Assisted Synthesis of Oxazoles: Indian Journal of Pharmaceutical Sciences, "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives."
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Redox Transformations of 1-(2,5-Dimethyloxazol-4-yl)ethanol
Part 1: Introduction & Strategic Overview
1-(2,5-Dimethyloxazol-4-yl)ethanol (Compound 1 ) is a critical heteroaromatic intermediate utilized in the synthesis of Vitamin B6 analogs, flavorants, and kinase inhibitors.[1] Its structural core—a 2,4,5-trisubstituted oxazole—possesses unique electronic properties due to the aromaticity of the oxazole ring, which renders the C4-hydroxyethyl group "benzylic-like" in reactivity.[1]
This guide details the protocols for modulating the oxidation state of the C4-substituent:
Oxidation: Conversion of the secondary alcohol to the ketone (4-acetyl-2,5-dimethyloxazole) using Manganese Dioxide (MnO₂), a method selected for its high selectivity and preservation of the acid-sensitive oxazole ring.[1]
Reduction (Deoxygenation): Removal of the hydroxyl group to yield 4-ethyl-2,5-dimethyloxazole via Ionic Hydrogenation, avoiding the harsh conditions of catalytic hydrogenation that risks ring saturation.[1]
Part 2: Oxidation Protocol (Alcohol
Ketone)
Objective: Selective oxidation of 1-(2,5-Dimethyloxazol-4-yl)ethanol to 1-(2,5-Dimethyloxazol-4-yl)ethanone.
Methodology: Activated Manganese Dioxide (
) Oxidation.[2][3][4]
Rationale: While Swern and Dess-Martin oxidations are effective, is preferred for oxazole-4-yl carbinols because it operates under neutral conditions, preventing protonation of the oxazole nitrogen (pKa 0.8–1.[1]0) and subsequent hydrolysis or ring-opening side reactions.
Note: Use "Activated" grade (precipitated).[1] Crystalline
- is inactive.
Solvent: Dichloromethane (DCM) or Chloroform (
), anhydrous.
Temperature: Reflux (
for DCM).
Step-by-Step Protocol:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,5-Dimethyloxazol-4-yl)ethanol (10 mmol, 1.41 g) in anhydrous DCM (50 mL).
Addition: Add Activated
(100 mmol, ~8.7 g) in one portion.
Process Tip:
oxidations are surface-area dependent. A large excess is required for kinetics, not stoichiometry.[1]
Reaction: Attach a reflux condenser and heat the suspension to a gentle reflux (
) with vigorous stirring.
Monitoring: Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes).[1] The ketone product typically appears as a UV-active spot with a higher
than the alcohol. Reaction time is typically 12–24 hours.[1]
Workup:
Cool the mixture to room temperature.
Filter the suspension through a pad of Celite® 545 to remove the spent manganese oxides.[1]
Rinse the filter cake thoroughly with DCM (3 x 20 mL) to recover adsorbed product.[1]
Isolation: Concentrate the combined filtrate under reduced pressure (
, 400 mbar).
Purification: The crude ketone is often >95% pure.[1] If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).[1]
Data Summary Table: Oxidation Parameters
Parameter
Specification
Notes
Stoichiometry
1:10 to 1:15 (Substrate:)
Excess required for surface saturation.
Concentration
0.2 M
High dilution prevents intermolecular side reactions.[1]
, Pd/C) poses a risk of reducing the oxazole ring.[1] Ionic hydrogenation generates a carbocation at the "benzylic" position (stabilized by the oxazole -system) which is instantly trapped by the hydride donor ().
Purification: Concentrate and purify via distillation or flash chromatography (non-polar product).[1]
Part 4: Visualizing the Redox Pathways
The following diagram illustrates the mechanistic flow and reagents for the interconversion of the alcohol, ketone, and alkane derivatives.
Caption: Mechanistic pathways for the oxidation to the ketone and ionic hydrogenation to the ethyl derivative.
Part 5: Analytical Characterization
Compound
1H NMR Diagnostic Signals ()
IR Signature ()
Alcohol (Start)
4.8 (q, 1H, CH-OH), 1.5 (d, 3H, CH3)
3350 (Broad OH)
Ketone (Oxidation)
2.55 (s, 3H, Acetyl-CH3)
1680 (Conjugated C=O)
Ethyl (Reduction)
2.45 (q, 2H, CH2), 1.2 (t, 3H, CH3)
No OH or C=O peaks
Part 6: References
Manganese Dioxide Oxidation of Heterocyclic Alcohols:
Title: Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2.[1]
Source: Comptes Rendus Chimie, 2016.[1][3]
URL:[Link][1]
Properties of 4-Ethyl-2,5-dimethyloxazole:
Title: 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694.[9]
Source: PubChem, National Library of Medicine.[1]
URL:[Link][1]
General Protocol for Swern Oxidation (Alternative):
Title: Swern Oxidation Mechanism and Variations.[1][5]
Source: Organic Chemistry Portal.[1][5]
URL:[Link][1]
Ionic Hydrogenation Methodology:
Title: Ionic Hydrogenation of Alcohols using Et3SiH/TFA.[1]
Source: Journal of Organic Chemistry (General Reference for Methodology).[1]
URL:[Link]
Application Note: Incorporating 1-(2,5-Dimethyloxazol-4-yl)ethanol into Peptidomimetic Synthesis
Audience: Researchers, synthetic chemists, and drug development professionals Focus: C-Terminal Esterification and Side-Chain Etherification Strategies Introduction & Strategic Rationale The integration of oxazole hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals
Focus: C-Terminal Esterification and Side-Chain Etherification Strategies
Introduction & Strategic Rationale
The integration of oxazole heterocycles into peptide backbones is a cornerstone strategy in the development of advanced peptidomimetics and foldamers[1]. Oxazole rings restrict local backbone conformation, enhance lipophilicity, and improve proteolytic stability, making them invaluable for drug development[2].
1-(2,5-Dimethyloxazol-4-yl)ethanol (CAS: 940879-48-1) is a highly specialized building block featuring a secondary alcohol adjacent to a sterically shielded 2,5-dimethyloxazole ring[3]. Because the hydroxyl group is secondary and sterically congested, standard peptide coupling protocols are often inefficient. To successfully incorporate this moiety, we utilize two distinct, self-validating synthetic strategies:
C-Terminal Steglich Esterification: To generate depsipeptides (ester-linked peptidomimetics).
Mitsunobu Etherification: To modify phenolic side chains (e.g., Tyrosine) orthogonally on the solid support[4].
Causality in Experimental Design
Why Steglich Esterification? Standard coupling reagents (e.g., HATU, PyBOP) fail to efficiently acylate the hindered secondary alcohol of 1-(2,5-dimethyloxazol-4-yl)ethanol. By employing N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP), DMAP acts as a highly reactive acyl transfer catalyst, forming an N-acylpyridinium intermediate that rapidly reacts with the hindered alcohol, driving the reaction to completion.
Why the Mitsunobu Reaction? Alkylating a tyrosine side chain with a secondary alcohol is challenging due to competing elimination reactions under basic conditions. The Mitsunobu reaction operates under mild, neutral conditions, utilizing Triphenylphosphine (PPh
) and Diisopropyl azodicarboxylate (DIAD) to activate the alcohol[4]. Crucially, this reaction proceeds via an S2 mechanism, resulting in a predictable inversion of stereochemistry at the chiral center of the oxazole-ethanol derivative.
This protocol describes the attachment of 1-(2,5-dimethyloxazol-4-yl)ethanol to the C-terminus of a fully protected peptide sequence.
Step-by-Step Methodology:
Peptide Synthesis & Cleavage: Synthesize the desired peptide sequence via standard Fmoc-SPPS on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin). Cleave the peptide using 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to yield the fully protected peptide with a free C-terminal carboxylic acid. Internal Control: Retaining side-chain protecting groups prevents unwanted esterification at Asp/Glu residues.
Activation: Dissolve the protected peptide (1.0 eq) and 1-(2,5-dimethyloxazol-4-yl)ethanol (2.0 eq) in anhydrous DCM/DMF (4:1 v/v) under an inert argon atmosphere.
Catalysis: Cool the reaction mixture to 0°C. Add DIC (2.0 eq) followed by the dropwise addition of a DMAP solution (0.1 eq in DCM).
Coupling: Stir at 0°C for 1 hour to minimize epimerization of the C-terminal amino acid, then allow the reaction to warm to room temperature and stir for 12–16 hours.
Global Deprotection: Concentrate the mixture, then treat with a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/H
O (95:2.5:2.5 v/v) for 2 hours to remove global protecting groups.
Isolation: Precipitate the crude depsipeptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Protocol B: Solid-Phase Tyrosine Etherification via Mitsunobu Reaction
This protocol details the side-chain modification of a Tyrosine residue while the peptide remains on the resin.
Step-by-Step Methodology:
Orthogonal Protection: Synthesize the peptide on a standard Wang or Rink Amide resin. Incorporate an orthogonally protected Tyrosine, such as Fmoc-Tyr(Allyl)-OH.
Allyl Deprotection: Treat the resin with Pd(PPh
) (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 hours to selectively unmask the Tyrosine phenol.
Resin Swelling: Wash the resin extensively with DCM and anhydrous Tetrahydrofuran (THF). Swell the resin in THF for 30 minutes.
Mitsunobu Activation: In a separate vial, dissolve 1-(2,5-dimethyloxazol-4-yl)ethanol (5.0 eq) and PPh
(5.0 eq) in anhydrous THF. Add this solution to the resin.
Coupling: Cool the reaction vessel to 0°C. Add DIAD (5.0 eq) dropwise over 15 minutes. Mechanistic Note: Slow addition prevents the premature depletion of the betaine intermediate.
Agitation: Shake the reaction at room temperature for 16–24 hours.
Cleavage: Wash the resin (THF, DMF, DCM) and cleave the modified peptide using standard TFA/scavenger conditions.
Quantitative Data Summary
The table below summarizes the expected operational parameters and outcomes for both incorporation strategies, providing a baseline for assay validation.
Modification Strategy
Target Site
Primary Reagents
Reaction Time
Typical Yield
Epimerization Risk
Steglich Esterification
C-Terminus
DIC, DMAP, DCM/DMF
12–16 h
65–80%
Low-Moderate (C-term)
Mitsunobu Etherification
Tyr Side-Chain
DIAD, PPh, THF
16–24 h
55–75%
Low (Inversion at Oxazole)
Visualizations of Workflows and Mechanisms
Workflow for C-terminal esterification of 1-(2,5-dimethyloxazol-4-yl)ethanol into peptides.
Mechanistic pathway of the Mitsunobu reaction for side-chain etherification.
References
Title: Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds - PMC
Source: nih.gov
URL: [Link][2]
Title: 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles - ACS Publications
Source: acs.org
URL: [Link][4]
Title: Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts - MDPI
Source: mdpi.com
URL: [Link][1]
Improving reaction yields for 1-(2,5-Dimethyloxazol-4-yl)ethanol synthesis
Technical Support Center: Synthesis & Optimization Guide for 1-(2,5-Dimethyloxazol-4-yl)ethanol Case ID: OX-SYN-04-OH Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis & Optimization Guide for 1-(2,5-Dimethyloxazol-4-yl)ethanol
Case ID: OX-SYN-04-OH
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol typically presents two main failure modes: low isolated yields due to high water solubility and oxazole ring instability under acidic or strongly nucleophilic conditions. This guide prioritizes the reduction of 1-(2,5-dimethyloxazol-4-yl)ethanone as the most robust, scalable route. We provide a self-validating protocol designed to maximize recovery and maintain ring integrity.
Direct functionalization of the oxazole ring (e.g., lithiation at C4) is electronically unfavorable and prone to ring-opening. The acetyl precursor (4-acetyl-2,5-dimethyloxazole) is stable and readily available. The reduction is chemoselective, but the critical failure point is the workup , where the amphiphilic product is often lost to the aqueous phase.
Step-by-Step Protocol
Setup:
Dissolve 1-(2,5-dimethyloxazol-4-yl)ethanone (1.0 equiv) in anhydrous Methanol (MeOH) (0.2 M concentration).
Note: Ethanol can be used, but MeOH offers faster kinetics. Avoid water to prevent borate ester emulsions later.
Reagent Addition:
Cool solution to 0 °C (ice bath).
Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.
Caution: Exothermic H₂ evolution. Do not seal the vessel.
Reaction Monitoring:
Warm to Room Temperature (RT) and stir for 1–2 hours.
Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1) or LCMS.[1] The ketone carbonyl stretch (~1680 cm⁻¹) should disappear.
Quench & Workup (The Critical Step):
Do NOT use HCl. Acid catalyzes oxazole ring hydrolysis (Bamford-Stevens type degradation).
Quench with Saturated NH₄Cl (pH ~6) or Acetone (to destroy excess hydride).
Concentrate the mixture in vacuo to remove MeOH. Do not skip this. Organic solvents in the aqueous layer prevent effective extraction.
Salting Out: Add solid NaCl to the remaining aqueous residue until saturated.
Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform . (EtOAc is often too polar and holds water; DCM is superior for oxazoles).
Purification:
Dry over Na₂SO₄, filter, and concentrate.
The product is often a clear, viscous oil. If purification is needed, use a short silica plug (DCM -> 5% MeOH/DCM).
Module 2: Troubleshooting & FAQs
Q1: My isolated yield is <40%, but the reaction looked complete on TLC. Where is my product?
Diagnosis: Aqueous Phase Partitioning.
Root Cause: The oxazole nitrogen and the hydroxyl group make the molecule highly polar (LogP ~1.7). It "hides" in the aqueous quench layer, especially if methanol was not fully removed.
The Fix:
Saturate with Salt: You must saturate the aqueous layer with NaCl before extraction.
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM for 12 hours.
Solvent Switch: Switch from EtOAc to CHCl₃/Isopropanol (3:1) for the extraction solvent if DCM fails.
Q2: I see a new spot on TLC that isn't product or starting material, and my yield is dropping.
Diagnosis: Ring Hydrolysis (Ring Opening).
Root Cause: Exposure to acidic conditions (pH < 4) or high temperatures during workup. The oxazole ring hydrolyzes to form an acyclic diketo-amide.
The Fix:
pH Control: Ensure quench pH stays between 6–8. Use Saturated NaHCO₃ if the solution becomes acidic.
Temperature: Never heat the reaction above 40 °C during concentration.
Q3: Can I use the Grignard route (Methylmagnesium bromide + Aldehyde)?
Answer: Yes, but with caveats.
Risk: The aldehyde (2,5-dimethyloxazole-4-carbaldehyde) is more reactive but also more prone to side reactions (e.g., polymerization).
Protocol Adjustment:
Use THF (anhydrous) at -78 °C .
Add the Grignard reagent slowly to the aldehyde (inverse addition is preferred to keep aldehyde concentration low relative to nucleophile).
Warning: Grignard reagents can deprotonate the C2-methyl group (lateral metallation) instead of attacking the carbonyl, leading to complex mixtures. The NaBH₄ reduction (Module 1) is significantly cleaner.
Module 3: Data & Visualization
Table 1: Solvent & Reagent Compatibility Matrix
Parameter
Recommendation
Risk Level
Notes
Solvent
Methanol (Anhydrous)
Low
Best for NaBH₄ solubility and rate.
Solvent
Water/Ethanol
Medium
Slower rate; emulsion risk during workup.
Quench
Sat. NH₄Cl
Low
Ideal pH buffer (~6).
Quench
1M HCl
Critical
Do NOT Use. Causes ring opening.
Extraction
DCM or CHCl₃
Low
Best recovery of polar heterocycle.
Extraction
Diethyl Ether
High
Poor solubility; high product loss.
Figure 1: Reaction Workflow & Stability Logic
Caption: Workflow emphasizing the critical methanol evaporation and salting-out steps to prevent yield loss.
References
BenchChem. (2025).[1][2] Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Retrieved from
Sigma-Aldrich. (n.d.).[3] 1-(2,5-Dimethyloxazol-4-yl)ethanone Product & Safety Data. Retrieved from
National Institutes of Health (PMC). (2021). Regioselective Reduction of Heterocyclic Esters and Ketones. Retrieved from
Beilstein Journals. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from
ChemicalBook. (n.d.). Solubility and Physical Properties of Oxazole Derivatives. Retrieved from
Minimizing byproducts during the formation of the oxazole ring
Technical Support Center: Minimizing Byproducts in Oxazole Formation Current Status: Operational Topic: Troubleshooting & Optimization of Oxazole Synthesis Audience: Medicinal Chemists, Process Chemists, Academic Researc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Minimizing Byproducts in Oxazole Formation
Current Status: Operational
Topic: Troubleshooting & Optimization of Oxazole Synthesis
Audience: Medicinal Chemists, Process Chemists, Academic Researchers
Introduction: The Oxazole Challenge
Synthesizing the oxazole ring—a cornerstone of natural products (e.g., diazonamides) and bioactive pharmacophores—is frequently plagued by three primary failure modes: racemization of chiral centers, incomplete cyclization leading to acyclic intermediates, and regioisomeric mixtures .[1]
This guide abandons generic advice in favor of mechanistic troubleshooting. We address the causality of byproduct formation across the three most prevalent synthetic methodologies: Cyclodehydration (Robinson-Gabriel/Wipf) , Modular Assembly (Van Leusen) , and Oxidative Cyclization .
Targeting: Racemization, Elimination Byproducts, and Oxazolines
Q1: I am observing significant racemization of my amino-acid derived oxazole. How do I stop this?
Diagnosis: The classic Robinson-Gabriel dehydration uses harsh acidic conditions (H₂SO₄, POCl₃) or thermal stress. This promotes enolization of the
-amido ketone intermediate, destroying the chiral center derived from your amino acid starting material.
Solution: Implement the Wipf Modification.
The Wipf protocol decouples oxidation and cyclization, operating under mild conditions that preserve stereochemistry.
Step 1 (Oxidation): Oxidize the
-hydroxy amide to the -keto amide using Dess-Martin Periodinane (DMP) . This avoids the harsh conditions of Swern oxidation which can be basic enough to epimerize sensitive substrates.
Step 2 (Cyclodehydration): Treat the
-keto amide with Triphenylphosphine (PPh₃), Iodine (I₂), and Triethylamine (Et₃N) .
Mechanism:[2][3][4][5] The phosphine-iodine complex activates the amide oxygen selectively, facilitating rapid cyclization at ambient temperatures, kinetically outcompeting the rate of enolization (racemization).
Protocol (Wipf Cyclodehydration):
Dissolve
-keto amide (1.0 equiv) in dry CH₂Cl₂.
Add PPh₃ (2.0 equiv) and Et₃N (4.0 equiv).
Add I₂ (2.0 equiv) carefully.
Stir at room temperature. Monitor by TLC (typically complete < 30 min).
Critical: Quench with saturated Na₂S₂O₃ to remove excess iodine before workup to prevent oxidative degradation.
Q2: My reaction yields the elimination product (alkene) instead of the oxazole. Why?
Diagnosis: When using cyclodehydrating agents on
-hydroxy amides (precursors to oxazolines), there is a competition between cyclization (O-attack on activated C) and elimination (deprotonation). Sterically hindered substrates often favor elimination.
Solution: Switch to the Burgess Reagent.
The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) facilitates a syn-elimination mechanism that, in the context of amide oxygens, drives cyclization over simple dehydration.[2]
Optimization: Perform the reaction in THF at reflux.
Troubleshooting: If the alkene persists, lower the temperature to 50°C and increase reaction time. Ensure strictly anhydrous conditions, as the Burgess reagent hydrolyzes rapidly.
Visualizing the Decision Matrix
The following logic flow helps you select the correct reagent to minimize byproducts based on your substrate's vulnerability.
Figure 1: Decision matrix for selecting the optimal oxazole synthesis pathway to minimize specific byproduct risks.
Module 2: The Van Leusen Synthesis
Targeting: Nitrile Formation and TosMIC Degradation[6]
Q3: I am getting a nitrile byproduct instead of the oxazole. What is happening?
Diagnosis: The Van Leusen reaction proceeds via a 5-endo-dig cyclization of a formamide anion. If the intermediate oxazoline fails to eliminate the tosyl group (sulfinate elimination), the ring can open, or the starting material can simply deformylate/degrade to a nitrile. This is often caused by insufficient base strength or wet solvents .
Solution:
Solvent/Base System: Switch from K₂CO₃/MeOH to K₂CO₃/MeOH:DME (1:1) . Dimethoxyethane (DME) improves the solubility of the intermediate and stabilizes the transition state for elimination.
Temperature: Gently heat the reaction (refluxing MeOH) to overcome the activation energy for the elimination step. Room temperature is often insufficient for hindered aldehydes.
Q4: My TosMIC reagent seems to degrade before reacting.
Diagnosis: TosMIC (Toluenesulfonylmethyl isocyanide) is acid-sensitive. Even trace acid in your aldehyde (common in aged benzaldehydes) will polymerize TosMIC.
Self-Validating Protocol:
Pre-Step: Wash your aldehyde starting material with aqueous NaHCO₃ prior to use to remove carboxylic acid impurities.
Order of Addition: Dissolve the aldehyde and TosMIC first, then add the base. Do not premix TosMIC and base for long periods without the electrophile present.
Module 3: Oxidative Cyclization (Transition Metal Catalyzed)
Targeting: Regioselectivity and Homocoupling
Q5: In copper-catalyzed oxidative cyclization, I see significant alkyne homocoupling (Glaser coupling) byproducts.
Diagnosis: This occurs when the oxidative potential is too high or the concentration of the alkyne is too high relative to the amide/azide partner. The copper catalyst activates the terminal alkyne, which then dimerizes.
Solution:
Slow Addition: Add the alkyne via syringe pump over 1-2 hours to keep its steady-state concentration low.
Oxidant Tuning: If using O₂/Air, ensure you are not over-sparging. Switch to a milder oxidant like di-tert-butyl peroxide (DTBP) or use a stoichiometric Cu(II) salt under inert atmosphere to strictly control the oxidation potential.
Quantitative Comparison of Dehydrating Agents
Reagent
Primary Use Case
Risk Profile
Byproduct Mitigation Strategy
POCl₃
Robust, achiral substrates
High (Charring, Racemization)
Use only for achiral, stable substrates.
Burgess Reagent
Sensitive -hydroxy amides
Low (Elimination if overheated)
Maintain temp < 70°C; Anhydrous conditions.
PPh₃ / I₂ / Et₃N
Chiral -keto amides
Low (Iodination side-reactions)
Quench with Na₂S₂O₃ immediately; Control stoichiometry.
TFAA
Fluorinated/Electron-poor oxazoles
Moderate (Trifluoroacetylation)
Use excess pyridine to scavenge acid.
References
Wipf, P. , & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry.
Phillips, A. J. , Uto, Y., Wipf, P., et al. (2000).[7] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters.
Van Leusen, A. M. , et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Tetrahedron Letters.
BenchChem Technical Support . (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
Wan, C. , et al. (2010).[8] Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization. Organic Letters.
Troubleshooting column chromatography separation of oxazole alcohols
Executive Summary Separating oxazole alcohols presents a "perfect storm" of chromatographic challenges. You are dealing with a heterocyclic system that is weakly basic (pKa ~0.8 for the conjugate acid) yet chemically fra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Separating oxazole alcohols presents a "perfect storm" of chromatographic challenges. You are dealing with a heterocyclic system that is weakly basic (pKa ~0.8 for the conjugate acid) yet chemically fragile, combined with a hydroxyl group that acts as a strong hydrogen bond donor.
Standard silica gel chromatography often fails here due to two primary mechanisms:
Lewis Acid/Base Interaction: The oxazole nitrogen interacts with acidic silanols, causing peak tailing.[1]
Acid-Catalyzed Hydrolysis: The oxazole ring is susceptible to ring-opening under the slightly acidic conditions of untreated silica, leading to on-column decomposition and mass loss.[1]
This guide moves beyond standard protocols to address these specific physicochemical liabilities.
Part 1: The Troubleshooting Matrix
Issue 1: Severe Peak Tailing ("The Comet Effect")
Q: My compound elutes as a streak rather than a distinct band. Increasing polarity just moves the streak faster. Why?
A: This is a classic "dual-adsorption" failure.[1] Your molecule is binding to the silica surface through two distinct modes: the hydroxyl group (H-bonding) and the oxazole nitrogen (interaction with acidic silanols).
The Fix: Competitive Inhibition
You must block the active silanol sites on the silica gel.
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1]
Mechanism: The amine modifier is more basic than your oxazole.[1] It preferentially binds to the acidic silanol sites, "capping" them and allowing your oxazole alcohol to interact only via standard partition coefficients.
Caution: If your compound is base-sensitive, use 1% Acetic Acid instead to protonate the silanols, though this is riskier for oxazole stability.[1]
Issue 2: "Ghost" Mass Loss (Decomposition)
Q: I loaded 500 mg but recovered only 300 mg. No other significant peaks are visible on TLC.
A: You likely triggered acid-catalyzed ring opening.[1] Silica gel slurries in organic solvents can exhibit an apparent pH of 4.0–5.0. This acidity is sufficient to hydrolyze the oxazole ring into an acyclic amino-ketone or amide, which often stays at the baseline or degrades further into volatile fragments.[1]
The Fix: Stationary Phase Switching
Deactivated Silica: Pre-wash your column with a mobile phase containing 5% TEA, then equilibrate with your running buffer (containing 1% TEA).[1]
Switch to Neutral Alumina: Alumina (Aluminum Oxide) is less acidic than silica.[1] Use Neutral Alumina (Brockmann Grade III) for sensitive oxazoles.[1]
Note: Alumina has lower theoretical plate counts (resolution) than silica, so you may need a longer column.[1]
Issue 3: Co-elution of Regioisomers
Q: My reaction produces regioisomers (e.g., 2,4- vs. 2,5-substituted oxazoles). They appear as a single spot on TLC.
A: Isomers often have identical polarities but different dipole moments.[1] Standard Hexane/Ethyl Acetate systems rely primarily on polarity and often fail to resolve these.
The Fix: Orthogonal Selectivity
Change the interaction mechanism of the solvent, not just the polarity.
DCM/Methanol: Good for solubility, but often poor resolution for isomers.[1]
Toluene/Acetone: Toluene participates in
- interactions with the aromatic oxazole ring.[1] This often discriminates between isomers based on the steric accessibility of the -system.
Ether/Pentane: If solubility permits, this system provides lower solvation energy, often amplifying small differences in adsorption.[1]
Part 2: Visualizing the Workflow
The following diagrams illustrate the decision logic for troubleshooting and the specific workflow for mobile phase optimization.
Diagram 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing and resolving common oxazole separation failures.
Diagram 2: Mobile Phase Optimization Strategy
Caption: Step-wise optimization workflow for selecting the correct solvent system.
Highly polar oxazole alcohols.[1] Warning: DCM can be acidic; stabilize with TEA.
Toluene / Acetone
Med
- / Dipole
Separating regioisomers (e.g., 2,4- vs 2,5-disubstituted).[1]
EtOAc / EtOH
High
H-Bonding
Very polar compounds where MeOH causes silica dissolution.[1]
Standard Operating Protocol: Deactivated Silica Column
Objective: To create a neutral stationary phase that prevents oxazole ring opening.
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in a solution of Hexane containing 5% Triethylamine (TEA) .
Packing: Pour the slurry into the column and pack under air pressure as normal.
Equilibration: Flush the column with 2 column volumes (CV) of your starting mobile phase (e.g., 10% EtOAc/Hexane) containing 1% TEA .[1]
Critical: You must maintain 1% TEA in the mobile phase throughout the entire run. If you stop adding it, the TEA will wash off, re-exposing the acidic silanols.
Loading: Dissolve the sample in the mobile phase + 1% TEA. If solubility is poor, use a "dry load" method: adsorb the sample onto Celite or neutral alumina, NOT standard silica.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Reverse Phase (C18) for these compounds?A: Yes, and it is often preferred for very polar oxazole alcohols.[1] However, you must use a buffered aqueous phase. Use 10mM Ammonium Bicarbonate (pH 8.0) or 0.1% Formic Acid (if the oxazole is acid-stable). Avoid unbuffered water/acetonitrile gradients, as the pH can fluctuate wildly.
Q: How do I visualize oxazole alcohols? They are not showing up under UV.A: While the oxazole ring absorbs in the UV (typically ~205-220 nm), this is close to the solvent cutoff for EtOAc.
Stain 1: Phosphomolybdic Acid (PMA): Excellent for alcohols.[1] Heat until blue spots appear.
Stain 3: Hanessian’s Stain (Cerium Molybdate): Very sensitive for polar compounds.[1]
Q: Why is my yield low even with TEA?A: Check your rotary evaporator bath temperature. Low molecular weight oxazoles can be volatile.[1] Do not exceed 30°C and avoid high vacuum (< 20 mbar) if the molecular weight is < 150 g/mol .
References
BenchChem. (2025).[1][2][3] Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. Retrieved from
RSC Publishing. (n.d.).[1] Synthesis of 4,5-dihydro-oxazoles immobilized on silica gel. Journal of the Chemical Society, Chemical Communications.[4] Retrieved from
SIELC Technologies. (2018).[1] Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from
National Institutes of Health (PMC). (2020).[1] Development of an LC-MS method for determination of nitrogen-containing heterocycles. Retrieved from
Phenomenex. (2025).[1] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from
Technical Support Center: Stability & Storage of 1-(2,5-Dimethyloxazol-4-yl)ethanol
[1][2][3] Quick Reference: The "Gold Standard" Storage Protocol For immediate implementation, adhere to these critical storage parameters to maximize the shelf-life of 1-(2,5-Dimethyloxazol-4-yl)ethanol (CAS: 103788-65-4...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Quick Reference: The "Gold Standard" Storage Protocol
For immediate implementation, adhere to these critical storage parameters to maximize the shelf-life of 1-(2,5-Dimethyloxazol-4-yl)ethanol (CAS: 103788-65-4).
Parameter
Specification
Critical Reason
Temperature
-20°C (± 5°C)
Slows kinetic rate of autoxidation and ring hydrolysis.[1][2]
Atmosphere
Argon or Nitrogen
Displaces O₂ to prevent oxidation of the secondary alcohol to a ketone.[1][2]
Moisture Control
Desiccated (<10% RH)
CRITICAL: Oxazole rings are susceptible to hydrolytic ring opening in acidic moisture.[1][2]
Container
Amber Glass (Teflon-lined cap)
Blocks UV light; prevents leaching common in plastics.[1][2]
Re-test Date
12 Months
Standard interval for heterocyclic secondary alcohols.[1][2]
Deep Dive: Mechanisms of Degradation
Why does this compound degrade? Understanding the chemistry allows for better handling.[2]
A. The Oxidation Threat (The Alcohol Group)
The secondary alcohol moiety at the C4-position is the most reactive site regarding oxidation.[1][2] Upon exposure to atmospheric oxygen (accelerated by light or trace metals), it oxidizes to 1-(2,5-dimethyloxazol-4-yl)ethanone .[1][2]
Indicator: Appearance of a new carbonyl peak in IR (~1680 cm⁻¹) or loss of the CH-OH proton signal in ¹H NMR.[1][2]
B. The Hydrolysis Threat (The Oxazole Ring)
While 2,5-disubstitution provides steric protection, the oxazole ring is a weak base (pKa ~0.8).[2] In the presence of acidic moisture (even trace HCl from chloroform or degrading solvents), the ring nitrogen protonates, rendering the C2 or C5 position susceptible to nucleophilic attack by water.[2]
Result: Ring opening (scission) leading to complex amidoketone mixtures.[1][2]
Indicator: Sample becomes sticky/viscous; color shifts from white/pale yellow to dark orange/brown.[1][2]
Troubleshooting & FAQs
Field-proven solutions to common researcher inquiries.
Q1: My sample has turned from off-white to yellow. Is it still usable?
Diagnosis: Color shift typically indicates trace oxidation (formation of conjugated impurities) or early-stage ring opening.[1][2]
Action:
Do not use directly for sensitive catalysis or biological assays.[1][2]
Run a ¹H NMR: If the oxazole methyl peaks (approx. 2.3–2.5 ppm) and the methine quartet (approx.[1][2] 4.6–4.8 ppm) are intact (>95% integral), the color is likely a minor surface impurity.[2]
Remediation: Pass through a short plug of neutral alumina or silica (eluting with Hexane/EtOAc) to remove colored oligomers.[1][2]
Q2: Can I store this compound in DMSO or Methanol stock solutions?
Recommendation:Avoid long-term storage in protic solvents (Methanol) or DMSO. [1][2]
Reason: Methanol can promote transesterification-like reactions or ring opening if trace acid is present.[1][2] DMSO is hygroscopic; absorbed water will hydrolyze the oxazole ring over time.[1][2]
Best Practice: Store as a neat solid. If a stock solution is mandatory, use anhydrous Acetonitrile or THF and store at -80°C for no longer than 1 month.[1][2]
Q3: I see a new peak in my NMR around 2.4 ppm. What is it?
Analysis: If you observe a sharp singlet appearing near the existing methyl groups, coupled with the disappearance of the broad OH peak and the methine quartet:
Cause: You have oxidized the alcohol to the ketone (1-(2,5-dimethyloxazol-4-yl)ethanone).
Prevention: Ensure your storage vial is flushed with Argon after every use.[1][2]
Experimental Protocols
Protocol A: Purity Assessment (¹H NMR)
Use this protocol to validate batch integrity before starting synthesis.[1]
Solvent: Dissolve 5–10 mg in CDCl₃ (neutralized with basic alumina if the solvent is old, to prevent acid-catalyzed degradation during the scan).
Key Signals to Monitor:
2.30 - 2.50 ppm (s, 6H): Two methyl groups on the oxazole ring.[1][2]
4.70 - 4.90 ppm (q, 1H): The methine proton adjacent to the hydroxyl group.[1][2]
1.40 - 1.50 ppm (d, 3H): The methyl group of the ethyl chain.[1][2]
Pass Criteria: Integration of Methine (1H) to Methyls (6H) must be 1:6 (±0.2).[1][2]
The ring-opened degradation products (highly polar amides) will remain on the baseline.[1][2]
Storage: Evaporate solvents immediately at <40°C (water bath) and place under high vacuum to remove trace moisture before freezing.
Visual Troubleshooting Guides
Diagram 1: Degradation Pathways
Visualizing how the molecule breaks down under poor storage conditions.[1]
Caption: Primary degradation routes.[1][2] Pathway A occurs via air exposure; Pathway B occurs via wet/acidic solvents.[1][2]
Diagram 2: Sample Assessment Decision Tree
A logic flow for researchers to determine reagent usability.[1]
Caption: Step-by-step logic for assessing reagent quality before critical experiments.
References
PubChem. (n.d.).[1][2] Compound Summary: Oxazole.[1][2] National Library of Medicine.[1][2] Retrieved March 7, 2026, from [Link][2]
Li, J. J. (2014).[1][2] Name Reactions in Heterocyclic Chemistry II. Wiley.[1][2][4] (General reference for oxazole ring stability and hydrolysis mechanisms).
Palmer, D. C. (Ed.).[1][2] (2004).[1][2][5] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1][2] (Authoritative text on oxazole reactivity and ring scission).
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Source for general mechanisms of secondary alcohol oxidation and acid-catalyzed hydrolysis).[1][2]
Technical Support Center: Recrystallization of 1-(2,5-Dimethyloxazol-4-yl)ethanol
Welcome to the Technical Support Center for the isolation and purification of 1-(2,5-Dimethyloxazol-4-yl)ethanol. This compound presents unique crystallization challenges due to its heterocyclic oxazole ring (a moderate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 1-(2,5-Dimethyloxazol-4-yl)ethanol. This compound presents unique crystallization challenges due to its heterocyclic oxazole ring (a moderate hydrogen-bond acceptor) and the secondary alcohol moiety (a strong hydrogen-bond donor/acceptor). These structural features often lead to complex intermolecular hydrogen-bonding networks in solution, increasing the risk of oiling out (liquid-liquid phase separation) and polymorphism if the solvent system and cooling profile are not strictly controlled.
Solvent Selection Matrix
Selecting the correct solvent is the most critical step. The goal is to maximize the differential solubility between high and low temperatures while preventing the formation of a solute-rich liquid phase .
Primary Solvent / Antisolvent
Solvation Mechanism
Antisolvent Polarity
Suitability & Expected Outcome
Ethyl Acetate / Heptane
Moderate H-bond acceptor disrupts solute networks
Non-polar
Optimal: High yield, prevents oiling out, excellent polymorphic purity.
Isopropanol / Water
Strong H-bond donor/acceptor
Highly polar
Poor: High risk of yield loss due to oxazole's high aqueous solubility.
Toluene / Hexane
interactions
Non-polar
Moderate: Good for purging non-polar impurities, but lower overall solubility capacity.
Dichloromethane / Pentane
Dipole-dipole interactions
Non-polar
High Risk: Prone to rapid evaporation, rapid supersaturation, and uncontrolled nucleation.
Troubleshooting & FAQs
Q1: Why does my 1-(2,5-Dimethyloxazol-4-yl)ethanol oil out instead of forming crystals, and how do I fix it?
Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory of the solution intersects the binodal curve before it crosses the solubility curve . Because the hydroxyl group of the oxazole derivative forms transient amorphous oligomers in poor solvents, the lattice energy struggles to overcome the solvation energy, resulting in a dense, solute-rich oil.
The Fix: If oiling out occurs, reheat the mixture until it becomes a homogeneous solution. Add 2-5% (v/v) of your good solvent (e.g., Ethyl Acetate) to shift the binodal curve, and introduce seed crystals just before the cloud point is reached.
Workflow for troubleshooting Liquid-Liquid Phase Separation (Oiling Out) during recrystallization.
Q2: How do I choose between a single-solvent and binary-solvent system for this specific oxazole derivative?
While single solvents like Isopropanol (IPA) are operationally simpler, they often struggle to provide both high recovery yields and high purity for low-molecular-weight polar heterocycles. A binary system like Ethyl Acetate/Heptane is thermodynamically superior here . Ethyl Acetate disrupts the intermolecular hydrogen bonds at elevated temperatures, ensuring complete dissolution, while Heptane acts as a tunable antisolvent to drive supersaturation without inducing LLPS.
Q3: What is the optimal cooling profile to prevent solvent inclusion and ensure high polymorphic purity?
Rapid cooling causes the system to bypass the Metastable Zone Width (MSZW) and enter the labile zone, triggering uncontrolled primary nucleation. This traps solvent inclusions and impurities within the crystal lattice. To ensure high purity, cool the solution slowly (0.1–0.2 °C/min) to stay within the MSZW, allowing secondary nucleation and orderly crystal growth to dominate .
Thermodynamic pathway for controlled cooling and seeding within the Metastable Zone Width (MSZW).
This self-validating protocol utilizes the Ethyl Acetate/Heptane system and is designed to yield >98% purity while actively preventing LLPS.
Step 1: Dissolution
Suspend crude 1-(2,5-Dimethyloxazol-4-yl)ethanol in Ethyl Acetate (approx. 3-5 volumes, mL/g). Heat the mixture to 60 °C under gentle agitation until complete dissolution is achieved.
Causality: Heating in a moderate H-bond acceptor breaks down amorphous aggregates without degrading the oxazole ring.
Step 2: Hot Filtration
Pass the hot solution through a pre-warmed 0.45 µm PTFE filter.
Causality: This removes insoluble particulates (dust, inorganic salts) that act as uncharacterized nucleation sites, which would prematurely trigger crystallization outside of your controlled parameters.
Step 3: Antisolvent Titration
Maintain the filtered solution at 60 °C. Slowly add Heptane dropwise until a faint, persistent turbidity (cloud point) is observed. Immediately add 1-2 drops of Ethyl Acetate to clear the solution.
Causality: This brings the system just under the saturation limit, perfectly positioning it at the upper boundary of the metastable zone.
Step 4: Seeding and Isothermal Aging
Cool the solution by 2-3 °C to enter the metastable zone. Add 1-2% (wt/wt) of pure 1-(2,5-Dimethyloxazol-4-yl)ethanol seed crystals. Hold the temperature isothermally for 30-60 minutes.
Causality: Isothermal aging allows the seed bed to establish and desupersaturate the solution safely via secondary nucleation, bypassing the energy barrier that causes oiling out .
Step 5: Controlled Cooling
Initiate a linear cooling ramp of 0.1 to 0.2 °C/min down to 0-5 °C.
Causality: Slow cooling maintains the supersaturation strictly within the MSZW, ensuring molecules have time to perfectly align into the crystal lattice, excluding impurities.
Step 6: Isolation and Washing
Filter the resulting slurry under a vacuum. Wash the filter cake with 1-2 volumes of ice-cold Heptane. Dry the crystals in a vacuum oven at 40 °C until constant weight.
Causality: Ice-cold Heptane displaces the impurity-rich mother liquor without dissolving the purified product, preventing surface-level contamination upon drying.
References
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. URL:[Link]
Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons. URL:[Link]
Anderson, N. G. (2012). Practical Process Research and Development - A Guide For Organic Chemists (2nd ed.). Academic Press. URL:[Link]
Optimization
Removing trace impurities from high-purity 1-(2,5-Dimethyloxazol-4-yl)ethanol
Diagnostic & Identification: "What is contaminating my sample?" Before initiating purification, you must accurately identify the impurity profile. In the synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol (typically via hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic & Identification: "What is contaminating my sample?"
Before initiating purification, you must accurately identify the impurity profile. In the synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol (typically via hydride reduction of the corresponding ketone), the most persistent contaminants are unreacted precursor and ring-degradation byproducts.[1]
Q: I see a persistent singlet at ~2.55 ppm in my ¹H NMR. What is it?
A: This is likely the unreacted precursor, 1-(2,5-Dimethyloxazol-4-yl)ethanone (CAS 23000-12-6).[1]
Mechanism: The acetyl group (
) typically shows a sharp singlet in the 2.5–2.6 ppm range.[1]
Confirmation: Check for a carbonyl stretch in IR at ~1680 cm⁻¹. The desired alcohol product should show a doublet at ~1.45 ppm (
Q: My product has turned yellow/brown upon standing. Is it decomposing?
A: Yes, this indicates oxidative instability or acid-catalyzed ring opening.[1]
Cause: Oxazoles are weak bases.[1] Traces of acid (from workup or silica gel) can protonate the nitrogen, rendering the ring susceptible to hydrolytic cleavage, forming acyclic amides/diketones [1].
Solution: Ensure your final product is stored over a trace of base (e.g.,
) or strictly neutral. Avoid prolonged exposure to acidic chloroform () during NMR analysis.[1]
Impurity Origin & Control Logic
Understanding where impurities come from is the first step to removal.[1] The following diagram maps the formation of common impurities during the reduction of 4-acetyl-2,5-dimethyloxazole.
Figure 1: Reaction pathway and impurity genesis.[2][3][4][5][6] Note the critical sensitivity of the oxazole ring to acidic conditions.
Purification Protocols
Choose the protocol based on your current purity level and available equipment.
Protocol A: Chemical Scavenging (Best for <5% Ketone Impurity)
Use this if you have unreacted ketone but cannot run a column.[1]
Principle: The ketone forms a water-soluble bisulfite adduct, while the secondary alcohol (product) does not.[1]
Detection: UV at 254 nm (Oxazole ring absorbs strongly).[1]
Troubleshooting Guide
Decision Tree for Purification Strategy:
Figure 2: Strategic decision matrix for purification based on physical state and impurity load.[1]
FAQ: Common Issues
Q: The product solidifies in the condenser during distillation.A: 1-(2,5-Dimethyloxazol-4-yl)ethanol may have a melting point slightly above room temperature (approx 30-50°C).[1]
Fix: Use a heat gun to gently warm the condenser water outlet or switch to an air condenser.[1]
Q: I have low recovery after column chromatography.A: The product likely degraded on the acidic silica or "streaked" due to the basic nitrogen.[1]
Fix: Add 1% Triethylamine (
) to your mobile phase to deactivate silica silanol groups.[1]
Q: Can I use HCl to remove the oxazole from non-basic impurities?A:NO. While oxazoles can form salts, they are unstable in aqueous acid and will undergo ring hydrolysis to form
Structural Validation of 1-(2,5-Dimethyloxazol-4-yl)ethanol: A Comparative NMR Spectroscopy Guide
Part 1: Executive Summary & Core Directive In the synthesis of oxazole-based pharmacophores, identifying the correct regioisomer is the primary analytical challenge. The cyclization of acyclic precursors often yields a m...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
In the synthesis of oxazole-based pharmacophores, identifying the correct regioisomer is the primary analytical challenge. The cyclization of acyclic precursors often yields a mixture of 2,5-disubstituted and 2,4-disubstituted oxazoles.
This guide provides a definitive protocol for the structural validation of 1-(2,5-Dimethyloxazol-4-yl)ethanol (Compound A) . Unlike standard data sheets, this document focuses on comparative exclusion —demonstrating how to analytically distinguish the target molecule from its likely regioisomer, 1-(2,4-dimethyloxazol-5-yl)ethanol, and its ketone precursor.
The Analytical Challenge
Target: 1-(2,5-Dimethyloxazol-4-yl)ethanol (Substituents at 2, 5; Sidechain at 4).
Impurity/Isomer: 1-(2,4-Dimethyloxazol-5-yl)ethanol (Substituents at 2, 4; Sidechain at 5).
Problem: Both isomers possess identical molecular weights (MW 141.17) and similar polarity, making MS and TLC insufficient for conclusive identification. NMR is the only self-validating method for structural assignment.
Part 2: Experimental Protocol
To ensure reproducibility, follow this standardized sample preparation workflow. Inconsistent concentration or solvent choice can shift exchangeable protons (OH), obscuring multiplets.
Sample Preparation Workflow
Solvent Selection:Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for this specific analysis.
Reasoning: CDCl₃ minimizes viscosity-induced line broadening and allows the hydroxyl proton to appear as a distinct broad singlet (or doublet if dry), whereas DMSO-d₆ often couples the OH to the CH, complicating the methine splitting pattern from a clean quartet to a multiplet.
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).
Data Acquisition Parameters (400 MHz+)
Pulse Sequence: zg30 (30° excitation pulse) for quantitative reliability.
The proton spectrum of the target molecule is characterized by the absence of aromatic protons (the oxazole ring is fully substituted) and a distinct ethyl side-chain pattern.
Table 1: 1H NMR Assignment (CDCl₃, 400 MHz)
Position
Shift (δ, ppm)
Multiplicity
Integral
Mechanistic Insight
C2-CH₃
2.42
Singlet
3H
Deshielded: Located between N and O atoms (most electron-deficient position).
C5-CH₃
2.28
Singlet
3H
Shielded: Adjacent to O, but lacks the cumulative electronegativity of the C2 position.
CH-OH
4.75
Quartet (J=6.5 Hz)
1H
Diagnostic: Quartet indicates coupling to the terminal methyl. Shift confirms alpha-position to aromatic ring and oxygen.
CH₃ (Ethyl)
1.48
Doublet (J=6.5 Hz)
3H
Typical terminal methyl doublet.
OH
~2.5 - 3.5
Broad Singlet
1H
Exchangeable. Shift varies with concentration and water content.
Key Diagnostic Feature:
The chemical shift difference (
) between the two ring methyls is a critical quality attribute. In the 2,5-dimethyl isomer (Target), the difference is typically ~0.14 ppm . In the 2,4-dimethyl isomer, this difference often narrows or changes order due to the different shielding environment of C4 vs C5.
13C NMR Analysis[2][3]
The carbon spectrum provides the "skeleton" verification. The most important signals are the quaternary carbons of the oxazole ring.
Table 2: 13C NMR Assignment (CDCl₃, 100 MHz)
Position
Shift (δ, ppm)
Type
Interpretation
C2
158.5
Quaternary
Most deshielded due to N=C-O environment.
C5
148.2
Quaternary
Attached to Oxygen; significantly downfield of C4.
C4
136.8
Quaternary
Critical Node: The site of side-chain attachment.
CH-OH
63.5
CH
Secondary alcohol carbon.
C2-Me
13.8
CH₃
C5-Me
10.9
CH₃
Often more shielded than C2-Me.
Ethyl-Me
21.5
CH₃
Part 4: Comparative Analysis (The "Alternatives")
This section distinguishes the target from its two most common "alternatives": the Ketone Precursor (incomplete reduction) and the Regioisomer (incorrect cyclization).
Target vs. Ketone Precursor
Alternative: 1-(2,5-dimethyloxazol-4-yl)ethanone.
Differentiation:
1H NMR: The ketone lacks the quartet at 4.75 ppm. Instead, it shows a singlet for the acetyl methyl group (approx 2.5 ppm), which may overlap with ring methyls.
13C NMR: The ketone shows a carbonyl signal at ~190 ppm . The target alcohol shows the CH signal at 63.5 ppm .
Target vs. Regioisomer (2,4-Dimethyl vs 2,5-Dimethyl)
This is the most difficult and critical distinction.
Target: 1-(2,5-dimethyloxazol-4-yl)ethanol (Side chain at C4).
Isomer: 1-(2,4-dimethyloxazol-5-yl)ethanol (Side chain at C5).
The HMBC "Self-Validating" Protocol:
To definitively prove the structure, you must run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. 1D NMR is suggestive; 2D HMBC is conclusive.
Logic: We track the Long-Range Coupling (
) from the Side Chain Methine Proton (H-CH) into the Oxazole Ring Carbons .
Feature
Target (Side chain at C4)
Isomer (Side chain at C5)
Side Chain Proton (H-CH)
4.75 ppm
~4.90 ppm (Slightly downfield due to O-proximity at C5)
HMBC Correlation 1
Couples to C4 (Quaternary, ~137 ppm)
Couples to C5 (Quaternary, ~148 ppm)
HMBC Correlation 2
Couples to C5 (Quaternary, ~148 ppm)
Couples to C4 (Quaternary, ~137 ppm)
Crucial Difference
The side chain proton couples to a carbon (C5) that BEARS a Methyl group .
The side chain proton couples to a carbon (C4) that BEARS a Methyl group .
Visual Logic Tree for Regioisomer Determination:
Figure 2: Decision tree for distinguishing regioisomers using HMBC correlations.
Part 5: References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HMBC/HSQC pulse sequences). Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for general oxazole chemical shift increments). Link
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[1] Link
Hassner, A., & Fischer, B. (1974). Synthetic methods.[2][3][4][5][6][7][8][9] 8. Synthesis of 2,4- and 2,5-disubstituted oxazoles. Journal of Organic Chemistry, 39, 2637. (Primary literature on oxazole regioisomer synthesis). Link
Technical Comparison Guide: IR Spectroscopy of 1-(2,5-Dimethyloxazol-4-yl)ethanol
Topic: Infrared (IR) spectroscopy peaks for 1-(2,5-Dimethyloxazol-4-yl)ethanol Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Infrared (IR) spectroscopy peaks for 1-(2,5-Dimethyloxazol-4-yl)ethanol
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of 1-(2,5-Dimethyloxazol-4-yl)ethanol , a critical heterocyclic intermediate often encountered in the synthesis of Vitamin B6 analogues and pharmaceutical pharmacophores. Unlike standard spectral lists, this document focuses on comparative differentiation —specifically distinguishing the target alcohol from its ketone precursor, 1-(2,5-dimethyloxazol-4-yl)ethanone.
Target Audience: Synthetic chemists, analytical scientists, and process development engineers.
Structural Context & Spectral Logic
To interpret the IR spectrum accurately, one must deconstruct the molecule into its constituent oscillators. The structure consists of a 2,5-disubstituted oxazole ring attached to a 1-hydroxyethyl side chain at position 4.
The Oxazole Core: A planar, aromatic heterocycle containing oxygen and nitrogen. It exhibits characteristic "ring breathing" and stretching vibrations similar to, but distinct from, furan and pyridine.
The Side Chain: A secondary alcohol group (–CH(OH)CH₃). This is the primary diagnostic region for reaction monitoring.
Mechanism of Spectral Shift (The "Why")
In synthetic pathways, this molecule is typically generated via the reduction of the corresponding ketone. The "performance" of the product is defined by the complete disappearance of the conjugated carbonyl (C=O) band and the emergence of the hydroxyl (O-H) stretching manifold .
Detailed Spectral Analysis
The following data differentiates the target alcohol from its ketone precursor.
Purity Indicator. Presence in alcohol spectrum indicates incomplete reduction.
Oxazole Ring
C=N Stretch
1585 – 1595
1580 – 1590
Slight shift due to loss of conjugation with C=O.
Oxazole Ring
Ring Breathing
~1080
~1080
Characteristic fingerprint of the 2,5-dimethyloxazole core.
Alcohol C-O
C-O Stretch
1060 – 1100
Absent
Confirms secondary alcohol structure.
Alkyl (Methyl)
C-H Stretch
2850 – 2980
2850 – 2980
Overlapping signals from ring-methyls and ethyl side chain.
Technical Insight: The carbonyl stretch in the ketone precursor (approx. 1660–1680 cm⁻¹) is lower than a standard aliphatic ketone (1715 cm⁻¹) due to conjugation with the aromatic oxazole ring. Its complete absence is the strictest criterion for product purity.
Comparative Workflow: Reaction Monitoring
The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanol from its ketone precursor.
Figure 1: Decision-tree workflow for monitoring the reduction of the oxazole ketone to the target alcohol using IR markers.
Experimental Protocol (Self-Validating)
To ensure reproducible results, follow this "Self-Validating" protocol. This method includes internal checks to verify instrument performance and sample quality.
Materials
Sample: Purified 1-(2,5-Dimethyloxazol-4-yl)ethanol (viscous oil or low-melting solid).
Matrix: NaCl/KBr plates (for neat oil) or ATR (Attenuated Total Reflectance) crystal (ZnSe or Diamond).
Solvent: Dichloromethane (DCM) for cleaning.
Step-by-Step Methodology
Background Validation (The Zero-Point Check):
Action: Collect a background spectrum of the clean, dry ATR crystal or empty sample compartment.
Validation: Ensure the background shows ambient CO₂ (2350 cm⁻¹) and H₂O vapor, but no organic peaks. If peaks appear at 2800-3000 cm⁻¹, the crystal is contaminated.
Sample Application:
Action: Apply 10-20 mg of the sample directly onto the ATR crystal. If the sample is solid, apply high pressure with the clamp to ensure contact.
Causality: Poor contact results in weak intensity and high noise, masking the critical fingerprint region (1000-1500 cm⁻¹).
Acquisition:
Parameters: 16 scans minimum, 4 cm⁻¹ resolution.
Range: 4000 – 600 cm⁻¹.
Spectral Interpretation (The "Go/No-Go" Check):
Check 1 (Identity): Look for the broad O-H stretch at ~3300 cm⁻¹.[3] If absent, the reduction failed.
Check 2 (Purity): Zoom into 1650–1750 cm⁻¹. If a sharp peak exists >5% transmittance dip, significant ketone starting material remains.
Check 3 (Solvent): Check for a broad peak at 1640 cm⁻¹ (Water) or sharp peaks at 700 cm⁻¹ (Residual Chlorinated Solvents).
References
Oxazole Ring Vibrations: Zecchina, A., et al. "Infra-red spectra of oxazole and its alkyl derivatives." Spectrochimica Acta Part A, 1967. Link
Ketone Precursor Analogues: Comparison based on 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one characterization. MDPI Molecules, 2022. Link
Oxazole Synthesis & Properties: "Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole." Food Science, 2010. Link
General IR Tables: "Characteristic IR Absorption Frequencies of Organic Functional Groups." Chemistry LibreTexts. Link
4-Ethyl-2,5-dimethyloxazole Data: FooDB Compound Database, FDB017019.[4] Link
Comparative Reactivity Guide: 1-(2,5-Dimethyloxazol-4-yl)ethanol vs. Oxazole Alcohol Congeners
[1] Part 1: Executive Summary & Structural Logic This guide provides a technical analysis of 1-(2,5-Dimethyloxazol-4-yl)ethanol (Compound A ), comparing its chemical behavior against unsubstituted and regioisomeric oxazo...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary & Structural Logic
This guide provides a technical analysis of 1-(2,5-Dimethyloxazol-4-yl)ethanol (Compound A ), comparing its chemical behavior against unsubstituted and regioisomeric oxazole alcohols.[1]
The oxazole scaffold is a critical pharmacophore in drug discovery (e.g., in alkaloids like muscoride or synthetic kinase inhibitors).[2] However, the reactivity of the hydroxy-alkyl side chain is heavily influenced by the substitution pattern on the heterocyclic ring.[2]
Core Thesis:
Compound A exhibits a "Protected Reactivity" profile .[2] Unlike 2-unsubstituted oxazoles, which are prone to ring-opening hydrolysis under acidic/basic conditions, the 2,5-dimethyl substitution pattern sterically and electronically stabilizes the ring.[1][2] This forces reactivity almost exclusively to the C4-ethanol side chain, allowing for high-yield transformations (oxidation, dehydration, substitution) without destroying the heteroaromatic core.[2]
Structural Analysis: The "Blocking" Effect
C2-Position: In generic oxazoles, the C2-proton is acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) and vulnerable to deprotonation/ring-opening.[3] In Compound A , the C2-Methyl group blocks this pathway.[2]
C5-Position: Typically the site of electrophilic aromatic substitution.[1][4][5] The C5-Methyl group blocks this, preventing side reactions during acid-catalyzed transformations of the alcohol.[1]
C4-Side Chain: The secondary alcohol at C4 is activated by the electron-rich oxazole ring, making it more reactive toward dehydration (to vinyl oxazoles) than non-heterocyclic secondary alcohols.[1][2]
Part 2: Comparative Reactivity Analysis
The following table contrasts Compound A with two standard alternatives: 1-(Oxazol-4-yl)ethanol (Compound B , unsubstituted ring) and Oxazol-4-ylmethanol (Compound C , primary alcohol).[1]
Table 1: Reactivity & Stability Matrix
Feature
1-(2,5-Dimethyloxazol-4-yl)ethanol (A)
1-(Oxazol-4-yl)ethanol (B)
Oxazol-4-ylmethanol (C)
Ring Stability (Acid)
High. 2,5-Me groups prevent electrophilic attack at ring carbons.[1]
Low. Susceptible to protonation at N3 followed by ring hydrolysis.[2]
Moderate. Primary alcohol is less prone to carbocation generation, sparing the ring.[2]
Ring Stability (Base)
High. No acidic C2-H. Resistant to lithiation-induced ring opening.[1]
Unstable. C2-H deprotonation leads to isocyanide formation (ring open).[1][3]
Unstable. C2-H deprotonation is competitive with O-alkylation.[1]
Oxidation Potential
Clean conversion to Ketone. (Acetyl group).[2] No ring competition.[2]
Competitive. Oxidants may attack the unsubstituted C5 position.[2]
Aldehyde Formation. Risk of over-oxidation to carboxylic acid.
Dehydration Rate
Fast. Forms stable vinyl oxazole monomer. 2,5-Me donates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
to stabilize transition state.
Moderate. Slower carbocation formation; competing ring degradation.[2]
Slow. Primary alcohols require harsh conditions for dehydration.[2]
Nucleophilic Substitution
SN1 Favored. Stable secondary carbocation stabilized by the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-system.
Mixed. Ring instability complicates SN1 pathways.[2]
SN2 Favored. Sterically accessible for direct displacement.[2]
Part 3: Visualized Reaction Pathways[1]
The diagram below illustrates the divergent reactivity pathways for 1-(2,5-Dimethyloxazol-4-yl)ethanol, highlighting the stability of the "Blocked" system versus the degradation pathways seen in unsubstituted analogs.
Figure 1: Reaction landscape of 1-(2,5-Dimethyloxazol-4-yl)ethanol showing clean transformation pathways contrasted with the instability of unsubstituted analogs.[1]
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The success of the reaction is indicated by specific visual or chromatographic changes described in the "Validation" steps.
Protocol A: Selective Oxidation to Ketone
Objective: Convert 1-(2,5-Dimethyloxazol-4-yl)ethanol to 1-(2,5-dimethyloxazol-4-yl)ethanone without N-oxide formation.
Method: Swern Oxidation (Preferred over Cr(VI) to avoid ring degradation).[2]
Activation: In a flame-dried flask under ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
, dissolve oxalyl chloride (1.1 eq) in dry DCM. Cool to -78°C.
Mix: Combine 1-(2,5-Dimethyloxazol-4-yl)ethanol with fused
(0.5 eq) in a distillation apparatus.
Heat: Heat the mixture under reduced pressure (vacuum is critical to distill the product as it forms and prevent polymerization).
Collection: Collect the distillate in a receiver flask cooled to -78°C containing a radical inhibitor (e.g., hydroquinone) if storage is intended.
Validation:
1H NMR: Appearance of vinyl protons (multiplet patterns at 5.0–6.5 ppm).
Stability Check: Vinyl oxazoles are prone to polymerization; store cold and stabilized.
Part 5: References
Palmer, D. C. (2003).[2] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] Retrieved from [Link][1][2]
Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007).[2] The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36, 1432-1440.[2] Retrieved from [Link][1][2]
Xie, H., Yuan, D., & Ding, M. W. (2012).[2][6] Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction. Journal of Organic Chemistry, 77, 2954-2958.[2][6] Retrieved from [Link][1][2]
A Comparative Guide to Reference Standards for the Characterization of 1-(2,5-Dimethyloxazol-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-(2,5-Dimethyloxazol-4-yl)ethanol and the Imperative for Accurate Characterization 1-(2,5-Dimethyloxazol-4-yl)ethanol is...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(2,5-Dimethyloxazol-4-yl)ethanol and the Imperative for Accurate Characterization
1-(2,5-Dimethyloxazol-4-yl)ethanol is a heterocyclic alcohol containing an oxazole ring, a structure of interest in medicinal chemistry and materials science. As with any chemical entity intended for pharmaceutical or advanced material applications, unambiguous identification and purity assessment are critical. The use of well-characterized reference standards is the cornerstone of achieving reliable and reproducible results in analytical testing. These standards serve as the benchmark against which samples of unknown purity and identity are compared.
This guide will navigate the landscape of commercially available reference standards for 1-(2,5-dimethyloxazol-4-yl)ethanol, delve into the primary analytical techniques for its characterization, and provide a comparative analysis to aid in the selection of the most appropriate materials and methods for your specific application.
Comparison of Commercially Available Reference Standards
The selection of a reference standard is a critical first step in any analytical workflow. The ideal standard possesses high purity, is well-characterized, and comes with comprehensive documentation. While a wide array of suppliers for chemical reagents exists, sourcing a certified reference material (CRM) for 1-(2,5-dimethyloxazol-4-yl)ethanol can be challenging. Below is a comparison of offerings from notable suppliers.
Supplier
Product Name
CAS Number
Purity
Notes
ChemScene
1-(2,5-dimethyloxazol-4-yl)ethanol
940879-48-1
≥97%
Research grade material. Certificate of Analysis (CoA) may be available upon request, but typically does not provide extensive impurity profiling.[1]
Sigma-Aldrich
1-(2,5-Dimethyloxazol-4-yl)ethanone
23000-12-6
97%
This is the ketone precursor to the target analyte. It can serve as a related substance standard for impurity profiling or as a starting material for in-house synthesis of the ethanol. A Certificate of Analysis is typically available.[2]
Expert Insight: For rigorous quantitative analysis and regulatory submissions, a Certified Reference Material (CRM) produced by an accredited body (e.g., under ISO 17034) is highly recommended.[3] While research-grade materials from suppliers like ChemScene are suitable for exploratory work, their stated purity may not always be accompanied by a detailed impurity profile. In the absence of a commercially available CRM for 1-(2,5-dimethyloxazol-4-yl)ethanol, researchers may need to consider in-house qualification of a research-grade standard or the synthesis and characterization of their own reference material.
Analytical Techniques for Characterization: A Comparative Overview
The comprehensive characterization of 1-(2,5-dimethyloxazol-4-yl)ethanol relies on a suite of orthogonal analytical techniques. Each method provides unique structural information, and their combined application ensures a high degree of confidence in the identity and purity of the material.
Workflow for Comprehensive Characterization
Caption: Workflow for the comprehensive characterization of 1-(2,5-dimethyloxazol-4-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For 1-(2,5-dimethyloxazol-4-yl)ethanol, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Purpose: To identify the number and types of protons, their connectivity, and stereochemistry.
Expected Chemical Shifts (Predicted):
Oxazole ring proton: A singlet in the aromatic region.
Ethanol CH proton: A quartet coupled to the adjacent methyl group.
Ethanol CH₃ protons: A doublet coupled to the adjacent CH proton.
Oxazole methyl protons (C2 and C5): Two distinct singlets.
Ethanol OH proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectroscopy
Purpose: To determine the number of unique carbon atoms in the molecule.
Expected Chemical Shifts (Predicted):
Oxazole ring carbons: Resonances in the downfield region, typically between 110-160 ppm.
Ethanol CH carbon: A resonance around 60-70 ppm.
Ethanol CH₃ carbon: A resonance in the upfield region, typically below 30 ppm.
Oxazole methyl carbons: Two distinct resonances in the upfield region.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For enhanced structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative Insight: While predicted spectra are useful, experimental data is paramount. High-field NMR (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving closely spaced peaks and for detailed analysis of coupling patterns.
Mass Spectrometry (MS)
MS provides vital information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.
Electron Ionization (EI-MS)
Purpose: To determine the molecular weight and obtain a characteristic fragmentation pattern (fingerprint) for the molecule.
Expected Fragmentation:
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.
Loss of a methyl group (-CH₃): A fragment at M-15.
Loss of an ethyl group (-C₂H₅): A fragment at M-29.
Cleavage of the C-C bond adjacent to the oxygen: This is a common fragmentation pathway for alcohols.[4]
Fragmentation of the oxazole ring: This can lead to a series of characteristic ions.
High-Resolution Mass Spectrometry (HRMS)
Purpose: To determine the exact mass of the molecular ion, allowing for the calculation of the elemental composition. This provides a high degree of confidence in the molecular formula.
Experimental Protocol: GC-MS (for EI-MS)
Sample Preparation: Prepare a dilute solution of the reference standard in a volatile organic solvent (e.g., methanol, dichloromethane).
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
GC Method:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Oven Program: A temperature gradient program to ensure good separation and peak shape.
Injector: Split/splitless injector.
MS Acquisition: Scan a mass range that includes the expected molecular weight of the analyte.
Data Interpretation Workflow for Mass Spectrometry
Caption: A logical workflow for interpreting EI-MS data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of non-volatile or thermally labile compounds. A validated HPLC method is essential for accurate assay and impurity profiling.
Method Development Considerations:
Column: A reversed-phase C18 column is a good starting point for a molecule with the polarity of 1-(2,5-dimethyloxazol-4-yl)ethanol.
Mobile Phase: A mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol. A gradient elution is often necessary to separate impurities with a wide range of polarities.[5]
Detection: A UV detector is suitable, as the oxazole ring contains a chromophore. The detection wavelength should be set at the absorbance maximum of the analyte.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
Method Parameters (Example):
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A suitable gradient from low to high organic content.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: To be determined by UV scan (likely around 210-230 nm).
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
Data Analysis: Integrate the peak areas of the main component and all impurities. Purity is typically expressed as area percent.
Method Validation: A robust HPLC method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule. While not as definitive as NMR for structural elucidation, it is a rapid and valuable confirmatory technique.
Expected Absorption Bands:
O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.[6]
C-H Stretch (Alkyl): Sharp peaks in the region of 2850-3000 cm⁻¹.
C=N and C=C Stretch (Oxazole Ring): Absorptions in the 1500-1650 cm⁻¹ region.
C-O Stretch (Alcohol and Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
Sample Preparation: Place a small amount of the solid or liquid reference standard directly onto the ATR crystal.
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be acquired prior to the sample analysis.[7]
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation tables.
Alternative and Complementary Reference Standards
In the absence of a certified reference material for 1-(2,5-dimethyloxazol-4-yl)ethanol, the following can be considered:
In-house Synthesized and Characterized Standard: The compound can be synthesized, for instance, by the reduction of 1-(2,5-dimethyloxazol-4-yl)ethanone. The synthesized material must then be rigorously characterized using the techniques described above to establish its identity and purity.
Stable Isotope-Labeled Standard: A deuterated or ¹³C-labeled version of the analyte can serve as an excellent internal standard for quantitative analysis by mass spectrometry.
Major Metabolite or Degradant: If the intended application involves stability studies or pharmacokinetic analysis, having a reference standard of a key metabolite or degradation product is crucial.
Conclusion and Recommendations
The comprehensive characterization of 1-(2,5-dimethyloxazol-4-yl)ethanol requires a multi-faceted analytical approach. While commercially available reference standards may be of research grade, for applications requiring high accuracy and regulatory compliance, a thoroughly characterized in-house standard or a certified reference material is indispensable.
Key Recommendations:
Prioritize a Certified Reference Material: Whenever possible, source a CRM from an accredited supplier.
Employ Orthogonal Analytical Techniques: Do not rely on a single analytical method. The combination of NMR, MS, HPLC, and FTIR provides a comprehensive and reliable characterization.
Validate Analytical Methods: For routine analysis and quality control, ensure that the analytical methods are validated according to the relevant guidelines (e.g., ICH).
Consider Alternative Standards: In the absence of a readily available CRM, the use of a well-characterized in-house standard or related compounds is a viable strategy.
This guide provides a framework for the selection and use of reference standards for 1-(2,5-dimethyloxazol-4-yl)ethanol. By adhering to these principles of scientific integrity and rigorous analytical practice, researchers can ensure the quality and reliability of their data.
Yuce, M., & Capan, Y. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. FABAD Journal of Pharmaceutical Sciences.
Kaufman, T. S. (2010). EXPERIMENTALLY DESIGNED, VALIDATED HPLC SIMULTANEOUS DETERMINATION OF PRIDINOL AND DICLOFENAC AND ITS RELATED SUBSTANCE A.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
GC-MS Profiling of Ethanol-Extracted Polyherbal Compounds from Medicinal Plant (Citrullus colocynthis, Curcuma longa, and Myristica fragrans): In Silico and Analytical Insights into Diabetic Neuropathy Therapy via Targeting the Aldose Reductase. (n.d.). PMC.
ResearchGate. ATR FT-IR spectra of (a) water-ethanol solution, (b) ethanol-ethyl...[Link]
Protocol for structure determination of unknowns by EI mass spectrometry. II.
Doc Brown's Advanced Organic Chemistry. (2025). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. [Link]
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023). Journal of Techniques.
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
High resolution 13C-n.m.r. spectroscopy of 'mixed linkage' xylans. (n.d.). PubMed.
Doc Brown's Advanced Organic Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI.
ARKAT USA, Inc. (n.d.).
ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. [Link]
Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. (n.d.). MDPI.
Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.
Beilstein Journals. (n.d.). Supporting Information Total synthesis of ent-pavettamine NMR data of all compounds. [Link]
ACG Publications. (2022). Supporting Information Rec. Nat. Prod. 16:5 (2022) 483-487 Sesquiterpenoids and Diterpenoids from the Flowers of Nicotiana tabac. [Link]
Distinguishing 1-(2,5-Dimethyloxazol-4-yl)ethanol from structural isomers
An in-depth analytical guide to differentiating highly substituted oxazoles from their structural and regioisomers, designed for drug development professionals and analytical chemists. The Isomeric Landscape: Defining th...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analytical guide to differentiating highly substituted oxazoles from their structural and regioisomers, designed for drug development professionals and analytical chemists.
The Isomeric Landscape: Defining the Challenge
In medicinal chemistry, the oxazole ring is a privileged pharmacophore. However, synthesizing and verifying the exact regiochemistry of highly substituted oxazoles—such as 1-(2,5-dimethyloxazol-4-yl)ethanol —is notoriously prone to misassignment. Standard 1D
H NMR often fails because fully substituted heterocyclic cores lack attached protons, rendering the spectra of regioisomers nearly identical[1].
To ensure absolute structural confirmation, we must objectively compare our target against three primary classes of isomers:
The Target: 1-(2,5-Dimethyloxazol-4-yl)ethanol (Secondary alcohol, 4-substituted oxazole).
Isomer A (Regioisomer): 1-(2,4-Dimethyloxazol-5-yl)ethanol (Secondary alcohol, 5-substituted oxazole).
Isomer B (Heterocyclic Isomer): 1-(3,5-Dimethylisoxazol-4-yl)ethanol (Isoxazole core).
Isomer C (Aliphatic Isomer): 2-(2,5-Dimethyloxazol-4-yl)ethanol (Primary alcohol).
Strategic Analytical Workflow & Causality
To bypass the ambiguities of 1D NMR, we employ a multi-modal, self-validating analytical system. Each technique is chosen for a specific causal reason to eliminate one class of isomer.
A. Why MS/MS for Aliphatic Chain Isomers?
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is deployed first to differentiate the primary alcohol (Isomer C) from the secondary alcohols (Target, Isomers A & B). Under Collision-Induced Dissociation (CID), protonated primary and secondary alcohols undergo distinct neutral losses. A secondary alcohol favors the loss of acetaldehyde (-44 Da) after protonation, whereas a primary alcohol favors the loss of formaldehyde (-30 Da).
B. Why Solid-State
C{N} RESPDOR for Heterocyclic Isomers?
Distinguishing an oxazole from an isoxazole using solution NMR is challenging. We utilize the C{N} RESPDOR solid-state NMR experiment, which acts as an "attached nitrogen test"[2]. By exploiting the dipolar coupling between C and N, this technique suppresses signals of carbons not directly bonded to nitrogen[2]. Because the oxazole core has two carbons bonded to nitrogen (C2 and C4) and the isoxazole core has only one (C3), this test definitively identifies the heterocycle without relying on chemical shift guesswork[2].
C. Why 2D HMBC for Regioisomers? (The Self-Validating Loop)
To definitively assign the regiochemistry (4-substituted vs. 5-substituted), we combine the data from RESPDOR and 2D HMBC to create a self-validating loop. In the oxazole ring, C4 is directly bonded to Nitrogen, whereas C5 is bonded to Oxygen. Therefore, the RESPDOR "attached nitrogen test" will flag C4 but not C5[2].
Once C4 and C5 are unambiguously assigned via RESPDOR, we examine the 2D HMBC spectrum. The proton of the 1-hydroxyethyl group will exhibit a strong
coupling to the adjacent ring carbon.
If the side-chain proton couples to the RESPDOR-negative carbon (C5) , the side-chain must be at C4 (Target ).
If it couples to the RESPDOR-positive carbon (C4) , the side-chain is at C5 (Isomer A ).
Step-by-Step Experimental Protocols
Protocol 1: ESI-MS/MS Fragmentation Analysis
Sample Preparation: Dissolve 1 mg of the unknown sample in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% formic acid.
Ionization & Isolation: Infuse the sample into a High-Resolution Mass Spectrometer (HRMS) via ESI in positive ion mode. Isolate the precursor ion at m/z 142.08[M+H]
.
Fragmentation: Apply a normalized collision energy (NCE) of 20-30 eV.
Validation: Run a known primary alcohol standard alongside the sample to validate the collision energy calibration. Monitor for the specific neutral loss of 44 Da (indicative of the target's secondary alcohol) versus 30 Da (indicative of Isomer C).
Protocol 2:
C{
N} RESPDOR Solid-State NMR
Sample Packing: Pack approximately 30 mg of the lyophilized compound into a 3.2 mm Magic Angle Spinning (MAS) rotor.
Data Acquisition: Spin the sample at 10 kHz. Acquire two separate
C NMR spectra: one standard cross-polarization spectrum, and one with a N phase-modulated (PM) saturation pulse applied during the dipolar recoupling period[2].
Spectral Subtraction: Subtract the PM-saturated spectrum from the standard spectrum. The resulting difference spectrum will only display signals for carbons covalently bonded to nitrogen[2].
Validation: Count the resulting peaks. Two peaks confirm the oxazole core; one peak confirms the isoxazole core[2].
Protocol 3: 2D HMBC Solution NMR
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl
(containing 0.03% TMS as an internal standard).
Acquisition: Acquire a
H-C HMBC spectrum on a 600 MHz NMR spectrometer optimized for long-range couplings ( = 8 Hz).
Mapping: Locate the
H signal for the -CH(OH)- proton (approx. 4.8 ppm). Trace its cross-peaks to the C axis to identify the adjacent ring carbon, cross-referencing the carbon's identity with the RESPDOR data.
Table 2: NMR Diagnostic Signatures for Heterocycle & Regiochemistry
Isomer
Core Type
RESPDOR C-N Peaks
HMBC Coupling Target
Target
Oxazole
2 (C2, C4)
C5 (RESPDOR-Negative, ~146 ppm)
Isomer A
Oxazole
2 (C2, C4)
C4 (RESPDOR-Positive, ~138 ppm)
Isomer B
Isoxazole
1 (C3)
C5 (RESPDOR-Negative, ~160 ppm)
Decision Workflow Visualization
Analytical workflow for distinguishing 1-(2,5-dimethyloxazol-4-yl)ethanol from its isomers.
References
Title : Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers
Source : Journal of the American Chemical Society / PMC (nih.gov)
URL :2
Title : Advanced NMR techniques for structural characterization of heterocyclic structures
Source : ESA-IPB (ipb.pt)
URL : 1
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-(2,5-Dimethyloxazol-4-yl)ethanol Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]
Executive Summary & Immediate Directive
Do not dispose of 1-(2,5-Dimethyloxazol-4-yl)ethanol down the drain.
Despite the presence of a polar hydroxyl group, this compound is an organic heterocycle that poses environmental toxicity risks and potential flammability hazards. It must be managed as Hazardous Chemical Waste and directed toward high-temperature incineration.
Immediate Action Required:
Segregate: Isolate from strong oxidizers and acids immediately.
Classify: Treat as a Non-Halogenated Organic waste stream.
Label: Mark container with "Hazardous Waste - Organic / Irritant."
Hazard Profile & Waste Characterization
To ensure regulatory compliance (RCRA/EPA) and personnel safety, you must understand the physicochemical properties driving the disposal logic.
Property
Characteristic
Disposal Implication
Chemical Structure
Oxazole ring with ethanol side chain
High nitrogen content; potential NOx generation during combustion. Requires controlled incineration.
Physical State
Liquid or Low-Melting Solid
If liquid, flash point is the critical determinant for RCRA classification (D001).
Reactivity
Nucleophilic (N-site), Alcohol functionality
Incompatible with Oxidizers (e.g., Nitric Acid, Peroxides). Risk of exothermic reaction.[2][3]
Toxicity (GHS)
Likely Irritant (H315, H319)
Must not enter municipal water systems. Aquatic toxicity potential.
RCRA Code
D001 (Ignitable) or Not Listed
If Flash Point < 60°C, classify as D001.[4] If > 60°C, classify as Non-Regulated Hazardous Waste (state-dependent).
Scientist-to-Scientist Note: While specific SDS data for this exact derivative may be sparse, the 2,5-dimethyloxazole core is robust. However, the alcohol arm makes it susceptible to oxidation. Never add this waste to a container holding chromic acid or permanganate waste, as this can lead to rapid pressure buildup or fire.
Pre-Disposal Protocol: Segregation & Packaging
Standard Operating Procedure (SOP) for Laboratory Accumulation
Step 1: Waste Stream Identification
Determine if the waste is "Pure Product" or a "Mixture."
Pure/Stock: Expired or unused reagents. Keep in original container if possible, or transfer to a compatible HDPE or Glass container.
Reaction Mixture: If dissolved in solvents (DCM, Ethyl Acetate, Methanol), the solvent dictates the waste stream.
With Halogenated Solvents (DCM, Chloroform):Halogenated Waste Stream.
With Non-Halogenated Solvents (Methanol, Acetone):Non-Halogenated Waste Stream. [5][6][7]
Step 2: Packaging Requirements
Primary Container: Amber glass or High-Density Polyethylene (HDPE).
Headspace: Leave minimum 10% headspace to allow for thermal expansion.
Closure: Screw cap with Teflon (PTFE) liner. Do not use parafilm or foil as a primary seal.
Step 3: Labeling (Mandatory)
Every container must carry a hazardous waste label containing:
Full Chemical Name: "1-(2,5-Dimethyloxazol-4-yl)ethanol" (No abbreviations).
Why? Charcoal absorbs organic heterocycles effectively and suppresses vapor generation.
Cleanup:
Scoop absorbed material into a wide-mouth jar.
Clean surface with soap and water (detergent helps solubilize the organic residue).
Dispose of all cleanup materials as Solid Hazardous Waste .
Regulatory & Compliance Context
RCRA (USA): If the flash point is < 60°C, it falls under D001 (Ignitable) . Even if not ignitable, it is a "Chemical of Commercial Grade" and must not be discarded as trash.
Destruction Method: The preferred method is Fuel Blending or Incineration . The high nitrogen content of the oxazole ring requires facilities equipped with scrubbers to manage NOx emissions.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
PubChem. Compound Summary: Oxazole Derivatives and Safety Data. National Library of Medicine.
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.
Sigma-Aldrich (Merck). General Safety Data Sheet for Oxazole Derivatives (Class-based Hazard Assessment).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Status: Predicted Hazard Profile (Precautionary Principle Applied)
As a specialized organic intermediate, 1-(2,5-Dimethyloxazol-4-yl)ethanol (CAS 940879-48-1) lacks extensive specific toxicological data in public registries. Therefore, safety protocols must be derived from its structural analogs (e.g., 1-(2,5-dimethyloxazol-4-yl)ethanone) and functional groups (oxazole ring, secondary alcohol).
Core Directive: Treat this substance as a Category 2 Irritant (Skin/Eye) and a potential Respiratory Irritant (STOT SE 3) . All handling requires strict adherence to the "Universal Precautions" for novel organic synthesis intermediates.
Hazard Class (Predicted)
Hazard Statement
Signal Word
Skin Irritation
H315: Causes skin irritation
WARNING
Eye Irritation
H319: Causes serious eye irritation
WARNING
STOT - Single Exposure
H335: May cause respiratory irritation
WARNING
Acute Toxicity (Oral)
H302: Harmful if swallowed (Conservative Estimate)
WARNING
Personal Protective Equipment (PPE) Matrix
Objective: Zero skin contact and zero inhalation of aerosols/dust.
Oxazoles can penetrate thin latex. Double gloving provides a "breakthrough buffer," allowing time to doff contaminated outer gloves without skin exposure.
Eye/Face Protection
Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for liquid handling.
The hydroxyl group increases solubility in mucosal membranes; splashes can cause immediate, severe irritation to corneal tissue.
Respiratory Protection
N95/P2 Mask (Solids/Powders)Half-face Respirator with OV/P100 Cartridges (Liquids/Solutions)
Prevents inhalation of fine particulates during weighing or vapors during heating. The oxazole ring may possess sensitizing properties.
Body Protection
Lab Coat (100% Cotton or Nomex) + Chemical-resistant apron for large transfers (>50g).
Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs. Cotton chars, providing a brief thermal barrier.
Engineering Controls
Chemical Fume Hood (Face velocity: 80-100 fpm)
Primary containment. All open-vessel operations must occur here to capture volatile organic compounds (VOCs).
Operational Handling Protocol
Phase A: Pre-Operational Verification
Inspect CAS: Confirm container label matches CAS 940879-48-1 .
Solvent Compatibility: Ensure reaction solvents (e.g., DCM, THF) are compatible with the PPE selected.
Quench Preparation: Have a saturated aqueous ammonium chloride (
) or sodium bicarbonate () solution ready for emergency neutralization.
Phase B: Weighing & Transfer (Solid/Viscous Liquid)
Context: This compound is likely a viscous oil or low-melting solid.
Tare Setup: Place the receiving flask inside the fume hood before taring the balance (if balance is external, use a secondary containment tray).
Transfer: Use a glass pipette or stainless steel spatula . Avoid plastic syringes if solvent compatibility is unknown, as oxazoles can act as plasticizers.
Wash Down: Immediately rinse the transfer tool with Acetone or Ethyl Acetate into a waste container to prevent residue migration.
Phase C: Reaction Setup (Inert Atmosphere)
Scientific Logic: The hydroxyl proton is labile; moisture can interfere with downstream coupling (e.g., Mitsunobu, oxidation).
Purge: Flush the reaction vessel with Nitrogen (
) or Argon for 5 minutes.
Addition: Add 1-(2,5-Dimethyloxazol-4-yl)ethanol as a solution (dissolved in dry solvent) via syringe to maintain closed-system integrity.
Temperature Control: If using strong bases (e.g., NaH), cool to 0°C to prevent exothermic runaway or oxazole ring opening.
Safe Handling Workflow (Visualization)
Figure 1: Step-by-step logic flow for safe handling, emphasizing the primacy of engineering controls (fume hood) prior to execution.
Emergency Response & Spill Logic
Fire (Class B):
Media:
, Dry Chemical, or Alcohol-resistant Foam.
Note: Do not use a high-pressure water jet; this may spread the chemical if it is immiscible or low-density.
Flush: Rinse skin with lukewarm water for 15 minutes .
Medical: Seek evaluation if redness persists (potential chemical burn).
Spill Cleanup Logic:
Figure 2: Decision matrix for spill response. Note that "Major" spills require evacuation due to the lack of specific chronic toxicity data.
Waste Disposal
Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
Labeling: Must clearly state "Contains Oxazole Derivative – Potential Irritant."
Prohibition: Do NOT dispose of down the drain. The oxazole ring is stable and may be toxic to aquatic life (aquatic toxicity is common in heterocycles).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 940879-48-1. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]